molecular formula C₂₃H₂₃D₄FN₄O₂ B1146261 5-Fluoro Risperidone-d4 CAS No. 1346598-47-7

5-Fluoro Risperidone-d4

Cat. No.: B1146261
CAS No.: 1346598-47-7
M. Wt: 414.51
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro Risperidone-d4 is a deuterium-labeled analog of Risperidone, a widely used second-generation antipsychotic that acts as an antagonist at dopaminergic D2 and serotonergic 5-HT2A receptors . This compound is specifically designed for use as an internal standard in quantitative mass spectrometry, where its nearly identical chemical properties to the unlabeled Risperidone, coupled with its distinct mass shift due to the four deuterium atoms, enable precise and reliable quantification. With a molecular formula of C23H23D4FN4O2 and a molecular weight of 414.51 g/mol , it is essential for analytical research applications. These applications include pharmacokinetic studies, metabolic profiling, and drug monitoring assays, helping to elucidate the complex metabolism of Risperidone, which is extensively processed by the hepatic cytochrome P450 2D6 isozyme . 5-Fluoro Risperidone-d4 is provided for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1346598-47-7

Molecular Formula

C₂₃H₂₃D₄FN₄O₂

Molecular Weight

414.51

Synonyms

3-[2-[4-(5-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-d4]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one; 

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 5-Fluoro Risperidone-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This guide details the synthesis and characterization of 5-Fluoro Risperidone-d4 , a deuterated internal standard (IS) specifically designed for the quantification of Risperidone EP Impurity D (5-Fluororisperidone).

While standard Risperidone contains a fluorine atom at the 6-position of the benzisoxazole ring, the 5-fluoro isomer is a critical regioisomeric impurity formed during the manufacturing process or metabolic degradation. Accurate quantification of this impurity in bioanalytical assays (LC-MS/MS) requires a structurally identical stable isotope-labeled internal standard to compensate for matrix effects and ionization suppression.

Target Molecule: 3-[2-[4-(5-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-d4]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[1]

Key Technical Challenges addressed:
  • Regioselectivity: Ensuring the fluorine is exclusively at the 5-position (requiring distinct starting materials from the commercial drug).

  • Isotopic Stability: Placing the deuterium labels (d4) on the ethyl linker to prevent metabolic exchange (H/D scrambling) during analysis.

  • Purification: Separating the 5-fluoro isomer from potential 6-fluoro contaminants carried over from non-specific precursors.

Retrosynthetic Analysis

The synthesis is designed as a convergent pathway involving two key fragments: the Deuterated Linker (Fragment A) and the 5-Fluoro Benzisoxazole Core (Fragment B) .

Pathway Logic
  • Fragment A (Electrophile): Contains the deuterated ethyl chain. Using a pre-deuterated alkyl halide ensures high isotopic enrichment (>99 atom% D).

  • Fragment B (Nucleophile): The 5-fluoro regioisomer is constructed de novo using 2,5-difluorophenyl precursors, diverging from the 2,4-difluorophenyl route used for standard Risperidone.

Retrosynthesis target TARGET: 5-Fluoro Risperidone-d4 disconnection Disconnection: N-Alkylation target->disconnection fragA FRAGMENT A (Electrophile) 3-(2-chloroethyl-d4)-pyrimidinone derivative (Source of d4 label) disconnection->fragA fragB FRAGMENT B (Nucleophile) 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (Source of 5-F Regiochemistry) disconnection->fragB precursorB Starting Material: 2,5-Difluorobenzoyl Chloride (Crucial for 5-F isomer) fragB->precursorB Cyclization

Figure 1: Retrosynthetic strategy highlighting the convergent assembly and origin of the regiochemical and isotopic features.

Detailed Synthesis Protocol

Part 1: Synthesis of the 5-Fluoro Benzisoxazole Core (Fragment B)

Objective: Create the benzisoxazole ring with fluorine strictly at the 5-position. Critical Control: Do not use 2,4-difluorobenzoyl chloride (yields standard Risperidone). Use 2,5-difluorobenzoyl chloride .

  • Acylation:

    • React 4-cyanopiperidine (or N-acetyl isonipecotic acid chloride) with 1,4-difluorobenzene under Friedel-Crafts conditions (AlCl₃).

    • Alternative High-Purity Route: React 2,5-difluorobenzoyl chloride with 4-piperidinyl-magnesium bromide (protected) or via Friedel-Crafts with 1-acetylpiperidine.

    • Intermediate: 1-Acetyl-4-(2,5-difluorobenzoyl)piperidine.

  • Oxime Formation:

    • Reflux the ketone intermediate with Hydroxylamine hydrochloride (NH₂OH[2]·HCl) in ethanol/pyridine.

    • Yield: (2,5-Difluorophenyl)(4-piperidinyl)methanone oxime.

  • Cyclization (The "Shunt" Step):

    • Treat the oxime with a strong base (KOH in water/isopropanol or NaH in DMF) at 80°C.

    • Mechanism:[2][3] Intramolecular nucleophilic aromatic substitution (

      
      ). The oxime oxygen attacks the ortho-fluorine (position 2 of the phenyl ring).
      
    • Result: Since the starting material was 2,5-difluoro, the remaining fluorine is at the 5-position of the benzisoxazole.

    • Product: 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.[4]

Part 2: Synthesis of the Deuterated Linker (Fragment A)

Objective: Install the deuterium label on the ethyl linker.

  • Precursor: Start with 2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one .

  • Deuterated Alkylation:

    • React with 1-bromo-2-chloroethane-d4 (Cl-CD₂-CD₂-Br) in the presence of a base.

    • Note: Using the bromo-chloro linker allows selective reaction at the bromine end first.

  • Product: 3-(2-chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[5][6][7][8][9]

Part 3: Final Coupling (Convergent Step)

Objective: Link Fragment A and Fragment B to form the final API standard.

Reagents:

  • Fragment A (Deuterated Linker): 1.0 eq

  • Fragment B (5-Fluoro Core): 1.1 eq

  • Base: Sodium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    )
  • Catalyst: Potassium Iodide (KI) - Essential for Finkelstein reaction in situ

  • Solvent: Acetonitrile (ACN) or Methyl Isobutyl Ketone (MIBK)

Procedure:

  • Charge the reaction vessel with ACN,

    
    , and KI.[6]
    
  • Add Fragment A and Fragment B .

  • Reflux at 80-85°C for 24–48 hours under

    
     atmosphere.
    
  • Monitor via HPLC (Target appearance) and TLC.[10]

  • Workup: Filter inorganic salts while hot. Concentrate the filtrate.

  • Purification: Recrystallize from Isopropanol (IPA) or purify via Flash Chromatography (DCM:MeOH 95:5) to remove unreacted amine.

Characterization & Validation

This section defines the self-validating protocols to prove the structure (Regio-isomerism) and isotopic purity.

A. NMR Spectroscopy (Structural Proof)

The distinction between 5-Fluoro and 6-Fluoro isomers rests on the coupling constants (


)  and splitting patterns in the aromatic region.
Feature5-Fluoro Risperidone-d4 (Impurity IS)6-Fluoro Risperidone (Standard)
Aromatic Region H-4 and H-6 show distinct splitting due to F at pos 5.H-5 and H-7 show splitting due to F at pos 6.
Ethyl Linker Silent (or weak residual broad signals) at ~2.8 and ~4.1 ppm due to deuterium (d4).Distinct triplets at ~2.8 and ~4.1 ppm.
19F-NMR Chemical shift is distinct (typically

ppm relative to 6-F).
Reference standard shift.
B. Mass Spectrometry (Isotopic Purity)
  • Technique: LC-MS/MS (ESI+).

  • Parent Ion: Observe

    
     at m/z 415.5  (Standard Risperidone is 411.5).
    
  • Mass Shift: +4 Da confirms the incorporation of the d4 linker.

  • Isotopic Distribution: Calculate atom% enrichment. The signal for m/z 411 (d0) must be < 0.5% to ensure assay validity.

C. HPLC Purity & Regio-Selectivity

A standard C18 column may struggle to separate 5-F and 6-F isomers. Use a Phenyl-Hexyl or PFP (Pentafluorophenyl) column for enhanced selectivity of fluorinated regioisomers.

  • Mobile Phase: Ammonium Acetate (10mM) : Acetonitrile Gradient.

  • Validation: Co-inject with standard Risperidone (6-F). The 5-F target must elute as a distinct peak (typically slightly different retention time due to dipole moment changes).

Workflow Diagram

Workflow cluster_0 Fragment B Synthesis cluster_1 Fragment A Synthesis startB 2,5-Difluorobenzoyl Cl stepB1 Friedel-Crafts / Oxime startB->stepB1 stepB2 Base Cyclization stepB1->stepB2 prodB 5-Fluoro Core stepB2->prodB coupling Coupling (Na2CO3/KI) prodB->coupling startA Pyrimidinone stepA1 Alkylation (Cl-CD2-CD2-Br) startA->stepA1 prodA Linker-d4 stepA1->prodA prodA->coupling final 5-Fluoro Risperidone-d4 coupling->final qc QC: NMR/MS/HPLC final->qc

Figure 2: Integrated synthetic workflow ensuring convergence of the correct regioisomer and isotopic label.

Handling and Stability

  • Light Sensitivity: Like the parent drug, the 5-fluoro analog is photosensitive. Perform all synthesis and storage under amber light or in amber glassware.

  • Deuterium Exchange: The ethylene-d4 bridge is metabolically and chemically stable (non-exchangeable protons) under standard storage conditions, unlike deuterium placed on acidic positions (e.g., alpha to carbonyls).

References

  • Risperidone Impurity Profiling: Sattanathan, P., et al. "Structural studies of impurities of risperidone by hyphenated techniques."[11] Journal of Pharmaceutical and Biomedical Analysis 40.3 (2006): 598-604.[11]

  • Synthesis of Benzisoxazole Derivatives: Prasad, S., et al. "Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives."[2][4][6][7][12] Investigational New Drugs 27.6 (2009): 534-542.[4]

  • General Risperidone Synthesis (Stille Reaction): Kim, D. H., et al. "An efficient synthesis of risperidone via Stille reaction."[13] Archives of Pharmacal Research 28.9 (2005): 1019-1022.[13]

  • Isotope Labeling Characterization: ResolveMass Laboratories. "Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques." (2025).[14]

  • Impurity D Identification: European Pharmacopoeia (Ph.[9] Eur.) Monograph for Risperidone, identifying 5-fluoro regioisomer as Impurity D.

Sources

A Technical Guide to 5-Fluoro Risperidone-d4 Reference Standard: Sourcing and Application in Bioanalytical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stable Isotope-Labeled Internal Standards in Pharmaceutical Analysis

In the landscape of pharmaceutical development and bioanalysis, the pursuit of accuracy, precision, and reproducibility is paramount. Quantitative analysis of active pharmaceutical ingredients (APIs) and their metabolites in complex biological matrices presents a significant challenge due to variability in sample preparation, instrument response, and matrix effects. The use of stable isotope-labeled (SIL) internal standards, such as 5-Fluoro Risperidone-d4, has become the gold standard, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, for mitigating these variabilities.[1] This guide provides an in-depth technical overview of 5-Fluoro Risperidone-d4, including a review of commercial suppliers, essential quality considerations, and a detailed protocol for its application in a bioanalytical workflow.

5-Fluoro Risperidone-d4 is the deuterated analog of 5-Fluoro Risperidone, a known impurity and metabolite of the atypical antipsychotic drug Risperidone.[2] The incorporation of four deuterium atoms into the ethylamine side chain creates a molecule that is chemically identical to its non-labeled counterpart but has a distinct, higher mass. This property allows it to be differentiated by a mass spectrometer while co-eluting chromatographically with the analyte of interest. This co-elution is crucial for accurately compensating for variations during sample processing and analysis.[1]

I. Commercial Suppliers and Quality Considerations for 5-Fluoro Risperidone-d4

The selection of a reliable commercial supplier for a reference standard is a critical first step in any quantitative bioanalytical method development. The quality of the reference standard directly impacts the validity of the analytical data. Several companies specialize in the synthesis and characterization of high-purity pharmaceutical reference standards, including stable isotope-labeled compounds.

Key Commercial Suppliers:

While a comprehensive, real-time catalog from all potential suppliers is dynamic, the following companies are established providers of pharmaceutical reference standards and related compounds:

  • Pharmaffiliates: This supplier explicitly lists 5-Fluoro Risperidone-d4 with CAS number 1346598-47-7, categorizing it under impurities, pharmaceutical standards, and stable isotopes.[2][3] They are a known supplier of a wide range of reference standards and impurities.

  • Toronto Research Chemicals (TRC): TRC, now part of LGC, is a well-regarded supplier of complex organic small molecules for biomedical research.[4] They offer a vast portfolio of deuterated standards and are a likely source for 5-Fluoro Risperidone-d4 or custom synthesis.

  • LGC Standards: As a global leader in reference materials, LGC Standards provides a comprehensive range of high-quality certified reference materials. Their acquisition of TRC further strengthens their portfolio in this area.[5]

  • Cayman Chemical: Known for their extensive catalog of biochemicals, Cayman Chemical supplies a variety of deuterated standards for research purposes.[6]

  • Splendid Lab Pvt. Ltd.: This CRO also lists 5-Fluoro Risperidone-d4 with the corresponding CAS number, indicating its availability for research and development purposes.[7]

Table 1: Comparison of Potential Commercial Suppliers for 5-Fluoro Risperidone-d4

SupplierProduct ListingCAS NumberTypical DocumentationNoteworthy Features
Pharmaffiliates 5-Fluoro Risperidone-d41346598-47-7[3]Certificate of Analysis (CoA), MSDSSpecializes in impurity and pharmaceutical reference standards.
Toronto Research Chemicals (LGC) Likely available or via custom synthesis1346598-47-7CoA, comprehensive analytical dataExtensive experience in complex organic synthesis.
LGC Standards Likely available1346598-47-7Certificate of AnalysisGlobal leader in certified reference materials.
Cayman Chemical Possible availability1346598-47-7Product Data Sheet, CoAStrong portfolio in biochemicals and research standards.
Splendid Lab Pvt. Ltd. 5-Fluoro Risperidone-d41346598-47-7[7]Product information availableContract Research Organization with reference standard supply.

Essential Quality Parameters and the Certificate of Analysis (CoA):

A comprehensive Certificate of Analysis is a non-negotiable document that must accompany any reference standard. It is the primary evidence of the material's identity, purity, and quality. Researchers should meticulously review the CoA for the following critical information:

  • Chemical Identity: Confirmed by techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). For a deuterated standard, ²H NMR is also a valuable tool for confirming the position of the deuterium labels.[8][9]

  • Chemical Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV or MS detection. A high chemical purity (ideally >98%) ensures that the standard is free from other impurities that could interfere with the analysis.[10][11]

  • Isotopic Purity: This is a critical parameter for a deuterated standard and is usually determined by mass spectrometry. It indicates the percentage of the compound that is deuterated to the specified degree (d4 in this case). High isotopic purity (ideally >99%) is essential to prevent signal overlap from the unlabeled analyte.

  • Concentration/Assay: For standards provided as solutions, the concentration and the solvent used are specified. For neat materials, an assay value may be provided.

The following diagram illustrates the typical quality control workflow for a deuterated reference standard:

QC_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Quality Control cluster_final_product Final Product Synthesis Chemical Synthesis of 5-Fluoro Risperidone-d4 Purification Chromatographic Purification Synthesis->Purification Identity Identity Confirmation (NMR, MS) Purification->Identity Purified Material Purity Purity Assessment (HPLC/UPLC) Identity->Purity Isotopic Isotopic Purity (Mass Spectrometry) Purity->Isotopic CoA Certificate of Analysis Generation Isotopic->CoA Final Data Packaging Packaging & Labeling CoA->Packaging Storage Controlled Storage Packaging->Storage

Caption: Quality Control Workflow for a Deuterated Reference Standard.

II. The Scientific Rationale for Using 5-Fluoro Risperidone-d4

The use of a deuterated internal standard is governed by the principles of isotope dilution mass spectrometry. The key advantages of using 5-Fluoro Risperidone-d4 in the quantitative analysis of 5-Fluoro Risperidone or Risperidone and its metabolites are:

  • Correction for Matrix Effects: Biological matrices like plasma and urine contain numerous endogenous components that can enhance or suppress the ionization of the analyte in the mass spectrometer source. Since the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects. By calculating the ratio of the analyte signal to the internal standard signal, these effects are normalized.[12]

  • Compensation for Sample Preparation Variability: Losses during extraction, evaporation, and reconstitution steps can vary between samples. The addition of a known amount of the deuterated internal standard at the beginning of the sample preparation process allows for the correction of these procedural losses.

  • Improved Precision and Accuracy: By accounting for the aforementioned sources of error, the use of a stable isotope-labeled internal standard significantly improves the precision and accuracy of the quantitative results, which is a regulatory expectation for bioanalytical method validation.[13][14]

The choice of a d4-labeled standard provides a sufficient mass shift (+4 Da) from the unlabeled analyte to prevent isotopic overlap in the mass spectrometer, ensuring clear differentiation between the two signals.

III. Experimental Protocol: Quantitative Analysis of 5-Fluoro Risperidone in Human Plasma using LC-MS/MS

This section provides a detailed, step-by-step methodology for the use of 5-Fluoro Risperidone-d4 as an internal standard in a typical bioanalytical workflow. This protocol is illustrative and should be adapted and validated according to specific laboratory conditions and regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry).[13]

1. Materials and Reagents:

  • 5-Fluoro Risperidone reference standard

  • 5-Fluoro Risperidone-d4 internal standard

  • Human plasma (with appropriate anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 5-Fluoro Risperidone and 5-Fluoro Risperidone-d4 in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the 5-Fluoro Risperidone stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the 5-Fluoro Risperidone-d4 stock solution with 50:50 (v/v) acetonitrile:water.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, quality control sample, or unknown sample), add 20 µL of the internal standard working solution (100 ng/mL 5-Fluoro Risperidone-d4).

  • Vortex mix for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Sample_Prep_Workflow Start Start: Plasma Sample (100 µL) Add_IS Add Internal Standard (20 µL of 100 ng/mL 5-Fluoro Risperidone-d4) Start->Add_IS Vortex1 Vortex Mix (10s) Add_IS->Vortex1 Add_ACN Add Acetonitrile (300 µL) (Protein Precipitation) Vortex1->Add_ACN Vortex2 Vortex Mix (1 min) Add_ACN->Vortex2 Centrifuge Centrifuge (10,000 x g, 10 min) Vortex2->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer End Ready for LC-MS/MS Analysis Transfer->End

Caption: Sample Preparation Workflow using Protein Precipitation.

4. LC-MS/MS Conditions (Illustrative):

  • LC System: UPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization: Electrospray Ionization (ESI), positive mode

  • MRM Transitions:

    • 5-Fluoro Risperidone: e.g., m/z 411.2 -> 191.1

    • 5-Fluoro Risperidone-d4: e.g., m/z 415.2 -> 195.1

5. Data Analysis and Quantification:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of the unknown samples from the calibration curve using the calculated peak area ratios.

IV. Conclusion

The use of 5-Fluoro Risperidone-d4 as an internal standard is indispensable for the accurate and precise quantification of 5-Fluoro Risperidone and related compounds in biological matrices. The selection of a reputable commercial supplier who provides a high-purity, well-characterized reference standard with a comprehensive Certificate of Analysis is the foundation of a robust bioanalytical method. The experimental protocol outlined in this guide provides a framework for the successful implementation of 5-Fluoro Risperidone-d4 in an LC-MS/MS workflow, adhering to the principles of sound scientific practice and regulatory expectations. As with any analytical method, thorough validation is essential to ensure its fitness for the intended purpose.

V. References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Pharmaffiliates. (n.d.). Risperidone-impurities. Retrieved February 10, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 5-Fluoro Risperidone-d4. Retrieved February 10, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]

  • Wikipedia. (2023, December 27). Deuterium NMR. [Link]

  • Magritek. (2021, July 7). Deuterium (2H) measurements on a Spinsolve benchtop NMR system. [Link]

  • MRIGlobal. (2024, January 29). Reference Standards in the Pharmaceutical Industry. [Link]

  • Pharmaffiliates. (2026, January 31). Why High-Purity Reference and Impurity Standards Are Essential for Modern Pharmaceutical R&D. [Link]

  • ResearchGate. (2025, August 6). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Splendid Lab Pvt. Ltd. (n.d.). 5-Fluoro Risperidone-d4. Retrieved February 10, 2026, from [Link]

Sources

A Technical Guide to the Isotopic Purity and Stability of 5-Fluoro Risperidone-d4

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of 5-Fluoro Risperidone-d4, a deuterated analog of a risperidone-related compound. The strategic incorporation of deuterium can significantly alter a molecule's pharmacokinetic profile, making the rigorous assessment of its isotopic purity and stability paramount for research and drug development.[1] This document moves beyond standard purity assessments to address the unique challenges of isotopically labeled compounds, including the quantification of isotopologues and the verification of label stability. We present field-proven methodologies using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for determining isotopic enrichment and positional integrity. Furthermore, a detailed protocol for forced degradation studies is outlined to establish the intrinsic stability of the molecule and validate the specificity of analytical methods, in alignment with regulatory expectations. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust quality control systems for deuterated active pharmaceutical ingredients (APIs).

Introduction to Deuterated Pharmaceuticals

The Kinetic Isotope Effect and Its Therapeutic Advantage

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, is a strategic approach in modern medicinal chemistry.[2] This modification increases the mass of the atom, resulting in a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. This difference in bond strength requires more energy to be broken, leading to a phenomenon known as the kinetic isotope effect (KIE), where metabolic reactions involving the cleavage of a C-D bond can be significantly slower. By selectively placing deuterium at sites of metabolic oxidation, it is possible to enhance a drug's metabolic stability, reduce the formation of toxic metabolites, and improve its overall pharmacokinetic profile without altering its fundamental interaction with therapeutic targets.[1][2]

Regulatory Landscape for Deuterated Drugs

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) recognize deuterated compounds as new chemical entities (NCEs), distinct from their non-deuterated counterparts.[3] This distinction acknowledges that deuteration alters the nature of a covalent bond, which can impact the drug's disposition in the body.[3] While this provides an opportunity for new intellectual property, it also necessitates a thorough characterization of the deuterated API. The development of a deuterated drug may benefit from an expedited regulatory pathway, such as the 505(b)(2) application, which allows reliance on safety and efficacy data from the original approved drug.[3][4][5] However, establishing a scientific bridge to the original compound is essential, and this begins with a rigorous demonstration of the deuterated API's quality, purity, and stability.[3]

Profile of 5-Fluoro Risperidone-d4: Structure and Rationale

5-Fluoro Risperidone-d4 is the deuterated analog of a known related substance of the antipsychotic drug Risperidone.[6][7] Its chemical name is 3-[2-[4-(5-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-d4]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[8] The four deuterium atoms are strategically placed on the ethyl linker chain, a potential site for metabolic activity.

cluster_risperidone 5-Fluoro Risperidone-d4 Structure mol C₂₃H₂₃D₄FN₄O₂ structure Key Feature: Deuteration at the ethyl linker deuterium_site -[CD₂-CD₂]-

Caption: Molecular structure highlight of 5-Fluoro Risperidone-d4.

The rationale for deuterating this specific position is to investigate potential alterations in metabolic pathways and improve the compound's stability, which is critical for its use as a reference standard or in further pharmaceutical development.

Isotopic Purity: A Multidimensional Assessment

Defining Isotopic Purity: Beyond Chemical Purity

For a deuterated API, the concept of purity extends beyond the absence of chemical contaminants to include isotopic purity.[9] It is practically impossible to synthesize a compound with 100% isotopic purity, resulting in a population of molecules with varying degrees of deuteration.[9] This necessitates a more nuanced definition of purity.

  • Isotopic Enrichment: Refers to the percentage of deuterium found at a specific labeled position within the molecular population. For example, 99.5% enrichment means that at a given deuterated site, there is a 99.5% probability of finding a deuterium atom and a 0.5% chance of finding a hydrogen atom.[9]

  • Species Abundance: Refers to the percentage of the entire molecular population that has a specific, complete isotopic composition. For 5-Fluoro Risperidone-d4, this is the percentage of molecules that are fully deuterated with four deuterium atoms.[9]

  • Isotopologues and Isotopic Impurities: Isotopologues are molecules that are chemically identical but differ in their isotopic composition.[9] In the context of 5-Fluoro Risperidone-d4, molecules with three, two, or one deuterium atom (d3, d2, d1) are considered isotopologue impurities.[10] The non-deuterated version (d0) is also an impurity that must be controlled.[1]

Analytical Strategy for Isotopic Purity Determination

A dual-technique approach is essential for the comprehensive characterization of isotopic purity. Mass spectrometry provides data on the distribution of isotopologues, while NMR spectroscopy confirms the precise location of the deuterium labels.

Caption: Workflow for the comprehensive assessment of isotopic purity.

Core Techniques and Methodologies

HR-MS, particularly with Time-of-Flight (TOF) or Orbitrap analyzers, is the cornerstone for determining isotopic purity.[11] Its ability to provide high mass accuracy and resolution is critical for separating the isotopic peaks of the d0, d1, d2, d3, and d4 species, which may differ by only a few millidaltons. The measured isotopic distribution is compared to the theoretical distribution to quantify the abundance of each isotopologue.[12][13]

NMR spectroscopy is indispensable for confirming the structural integrity of the molecule and verifying that deuteration has occurred at the intended positions.[1][14]

  • ¹H-NMR (Proton NMR): This technique is used to quantify the small amounts of residual hydrogen at the deuterated sites.[9] By comparing the integration of these residual proton signals to the integration of a non-deuterated proton signal within the same molecule, one can accurately calculate the isotopic enrichment at each position.

  • ²H-NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing unambiguous confirmation of the deuterium's presence at specific chemical shifts.[1] It is particularly useful for analyzing highly deuterated compounds.[15]

Stability Assessment: Ensuring Integrity Under Stress

Stability testing is crucial for understanding how a drug substance will behave over time under the influence of various environmental factors.[16] Forced degradation, or stress testing, is an essential part of this process, designed to identify potential degradation products and establish the intrinsic stability of the molecule.[17]

Rationale and Objectives of Forced Degradation

Forced degradation studies are performed to:

  • Identify likely degradation pathways (e.g., hydrolysis, oxidation).[16][17]

  • Generate potential degradation products to aid in structural elucidation.

  • Demonstrate the specificity and stability-indicating nature of the analytical methods employed.[16]

  • Inform decisions on formulation, packaging, and storage conditions.[17]

Experimental Design for Stress Testing

A systematic approach is taken where the API is subjected to several stress conditions, typically aiming for 5-20% degradation to ensure that secondary degradation is minimized.[18]

G API 5-Fluoro Risperidone-d4 (in solution/solid state) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal Stress (e.g., 80°C, solid) API->Thermal Photo Photostability (ICH Q1B light exposure) API->Photo Analysis Analysis by Stability-Indicating HPLC-UV/MS Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Data Evaluation: - % Degradation - Impurity Profile - Mass Balance Analysis->Outcome

Caption: Experimental workflow for forced degradation studies.

Isotopic Stability: Verifying C-D Bond Integrity

A critical aspect of stability testing for deuterated compounds is ensuring the deuterium label is stable and does not exchange with protons from the solvent or matrix under stress conditions.[19] The ethyl linker positions in 5-Fluoro Risperidone-d4 are non-labile and not expected to undergo exchange. This is verified by analyzing stressed samples using LC-MS to confirm that the mass of the parent compound remains unchanged (i.e., no H/D exchange has occurred).

Integrated Analytical Protocols

Protocol 1: Quantification of Isotopic Purity by LC-HRMS
  • Standard Preparation: Accurately weigh and dissolve 5-Fluoro Risperidone-d4 in a suitable solvent (e.g., Methanol/Acetonitrile) to a concentration of approximately 10 µg/mL.

  • Chromatography: Utilize a C18 column (e.g., 100 x 2.1 mm, 1.7 µm) with a gradient elution mobile phase (e.g., Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid).

  • MS Detection: Employ a high-resolution mass spectrometer in positive electrospray ionization (ESI+) mode. Acquire full scan data over a relevant m/z range (e.g., 400-430). Ensure mass resolution is >70,000.

  • Data Analysis: a. Extract the ion chromatogram for the API peak. b. Generate a mass spectrum across the chromatographic peak. c. Identify and integrate the peak intensities for each isotopologue (d0, d1, d2, d3, d4). d. Calculate the percentage of each species by dividing its intensity by the total intensity of all isotopologue peaks. This provides the species abundance.[12][13]

Protocol 2: Positional Confirmation by ¹H NMR
  • Sample Preparation: Prepare a solution of ~5-10 mg of 5-Fluoro Risperidone-d4 in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a known internal standard (e.g., TMS).

  • Acquisition: Acquire a quantitative ¹H-NMR spectrum on a spectrometer of ≥400 MHz. Ensure a sufficient relaxation delay (e.g., 5x T1) to allow for full signal recovery for accurate integration.

  • Data Analysis: a. Identify the signals corresponding to the residual protons on the ethyl-d4 chain. b. Identify a well-resolved signal from a non-deuterated part of the molecule (e.g., an aromatic proton) to serve as an internal reference. c. Integrate the residual proton signals and the reference proton signal. d. Calculate the isotopic enrichment by comparing the normalized integration of the residual protons to the reference protons.

Protocol 3: Stability-Indicating HPLC-UV Method
  • System: HPLC with a UV/PDA detector.

  • Column: C18 or C8 column (e.g., 250 x 4.6 mm, 5 µm).[20][21]

  • Mobile Phase: Isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate, pH 3.5) and an organic modifier (e.g., acetonitrile/methanol).[20]

  • Flow Rate: 1.0 mL/min.[20][21]

  • Detection: UV detection at a suitable wavelength (e.g., 276 nm).[20]

  • Forced Degradation Sample Preparation:

    • Hydrolysis: Dissolve API in diluent, add HCl or NaOH to 0.1M, heat at 60°C for several hours. Neutralize before injection.

    • Oxidation: Dissolve API in diluent, add 3% H₂O₂, keep at room temperature for 24 hours.

    • Thermal: Store solid API at 80°C for 7 days. Dissolve in diluent for analysis.

    • Photostability: Expose solid API to light conditions specified in ICH Q1B. Dissolve in diluent for analysis.

  • Analysis: Inject an unstressed control and each stressed sample. Calculate the percent degradation relative to the control and assess peak purity to ensure the method is stability-indicating.

Data Interpretation and Reporting

Summarizing Isotopic Purity Data

All quantitative data should be presented in a clear, tabular format to facilitate batch-to-batch comparison and quality assessment.

Parameter Specification Batch ID: XXXXX Method
Isotopic Enrichment ≥ 98.0%99.6%¹H-NMR
Species Abundance (d4) Report Value98.5%LC-HRMS
Isotopologue (d3) Report Value1.2%LC-HRMS
Isotopologue (d0) Report Value< 0.1%LC-HRMS
Chemical Purity ≥ 99.0%99.8%HPLC-UV
Reporting Stability Study Outcomes

The results from the forced degradation study validate the analytical method and provide insight into the molecule's stability profile.

Stress Condition Duration % Degradation Major Degradants (RRT) Mass Balance (%)
0.1 M HCl8 hours @ 60°C12.5%0.85, 1.1599.5%
0.1 M NaOH4 hours @ 60°C8.2%0.91100.1%
3% H₂O₂24 hours @ RT18.9%1.32 (N-oxide)99.2%
Thermal7 days @ 80°C< 1.0%No significant degradants100.3%
PhotolyticICH Q1B3.5%0.7899.8%

Conclusion

The analytical characterization of 5-Fluoro Risperidone-d4 requires a specialized and multi-faceted approach that goes beyond traditional methods. Ensuring isotopic purity and stability is not merely a quality control exercise; it is fundamental to the scientific integrity of any research or development program involving deuterated compounds. The combination of high-resolution mass spectrometry and NMR spectroscopy provides a robust and reliable system for quantifying isotopic enrichment and confirming positional integrity. Complementary forced degradation studies, conducted according to established guidelines, are essential for understanding potential degradation pathways and validating the analytical methods used for quality control. By implementing the integrated strategies and protocols detailed in this guide, researchers and developers can ensure that the "deuterium difference" is both well-characterized and consistently controlled, meeting the stringent expectations of the scientific and regulatory communities.

References

  • Pozo, O. J., et al. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. PubMed.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical regulatory affairs-open access.
  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.
  • BioProcess International. (2011). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.
  • NIH. (n.d.). Application of high-resolution mass spectrometry to measure low abundance isotope enrichment in individual muscle proteins. PMC.
  • Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Isotope Science / Alfa Chemistry.
  • Concert Pharmaceuticals. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Concert Pharmaceuticals Blog.
  • Huang, Y., et al. (2024). Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. Yao Xue Xue Bao, (12), 1176-1185.
  • ResearchGate. (n.d.). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. ResearchGate.
  • Study Mind. (n.d.). Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind.
  • Roy, A., et al. (2019). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods.
  • Almac. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. Almac Group.
  • Sigma-Aldrich. (n.d.). Applications of quantitative d-nmr in analysis of deuterium enriched compounds. Sigma-Aldrich.
  • Salamandra. (n.d.). Regulatory Considerations for Deuterated Products. Salamandra.
  • Gant, T. G. (2017). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry.
  • JRF Global. (n.d.). Deuterated Drugs – A New Beginning. JRF Global.
  • Harbeson, S. L., & Tung, R. D. (2015). Deuterium Medicinal Chemistry Comes of Age. Taylor & Francis.
  • The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. The Pharma Innovation Journal.
  • Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
  • Splendid Lab Pvt. Ltd. (n.d.). 5-Fluoro Risperidone-d4. Splendid Lab Pvt. Ltd..
  • ChemicalBook. (n.d.). Risperidone synthesis. ChemicalBook.
  • LGC Standards. (n.d.). 5-Fluoro Risperidone. LGC Standards.
  • Google Patents. (n.d.). US6750341B2 - Preparation of risperidone. Google Patents.
  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets. Der Pharma Chemica.
  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Determination of Risperidone and forced degradation behavior by HPLC in tablet dosage form. IJPSR.
  • Rasayan Journal of Chemistry. (2020). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Rasayan Journal of Chemistry.
  • Tropical Journal of Pharmaceutical Research. (2014). Sensitive Method for the Quantitative Determination of Risperidone in Tablet Dosage Form by High-Performance Liquid Chromatography Using Chlordiazepoxide as Internal Standard. PubMed Central.

Sources

Advanced Quantitation and Structural Elucidation of 5-Fluoro Risperidone (Impurity D) Using Deuterated Isotopologues

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of 5-Fluoro Risperidone-d4 as a Labeled Impurity Content Type: Technical Whitepaper / Application Guide Audience: Analytical Chemists, CMC Leads, and DMPK Scientists

Executive Summary: The Regioisomer Challenge

In the high-stakes environment of antipsychotic drug development, purity profiling is governed by the ability to distinguish the Active Pharmaceutical Ingredient (API) from its closest structural analogs. 5-Fluoro Risperidone (identified in pharmacopeias as Risperidone EP Impurity D ) represents one of the most analytically challenging impurities in the Risperidone synthesis pathway.

It is a regioisomer of the parent drug. While Risperidone contains a fluorine atom at the 6-position of the benzisoxazole ring, Impurity D carries it at the 5-position. Because these two molecules are isobaric (same mass) and share nearly identical fragmentation patterns, Mass Spectrometry (MS) alone cannot distinguish them.

5-Fluoro Risperidone-d4 serves as the "Gold Standard" Internal Standard (IS) for the specific quantitation of this impurity. Its role is not merely as a tracer, but as a retention-time-specific normalizer that corrects for matrix effects and ionization suppression at the exact elution window of the impurity, a precision that the parent drug's IS (Risperidone-d4) cannot provide.

Molecular Architecture & Origin

To understand the utility of the labeled standard, one must first understand the origin of the impurity. The formation of 5-Fluoro Risperidone is a classic case of regioselectivity failure in the starting materials.

The Origin of Impurity D

Risperidone is synthesized via the nucleophilic aromatic substitution of a difluoro-benzisoxazole precursor.

  • Target Pathway: Uses 2,4-difluorophenyl precursors to yield the 6-fluoro benzisoxazole (Risperidone).

  • Impurity Pathway: Contamination with 2,5-difluorophenyl isomers or aberrant cyclization leads to the 5-fluoro benzisoxazole (Impurity D).

Visualization: Synthesis & Regioisomerism

The following diagram illustrates the divergent synthesis pathways leading to the API and Impurity D.

G Start Starting Material (Difluorobenzoyl Precursor) PathA Pathway A (Major) 2,4-Difluoro Precursor Start->PathA Standard Process PathB Pathway B (Impurity) 2,5-Difluoro Precursor Start->PathB Contamination InterA Intermediate: 6-Fluoro-3-piperidinyl-1,2-benzisoxazole PathA->InterA Cyclization InterB Intermediate: 5-Fluoro-3-piperidinyl-1,2-benzisoxazole PathB->InterB Cyclization Coupling Coupling with Chloroethyl-pyridopyrimidinone InterA->Coupling InterB->Coupling API RISPERIDONE (API) (6-Fluoro Isomer) Coupling->API Major Product Impurity IMPURITY D (5-Fluoro Isomer) Coupling->Impurity Trace Impurity

Figure 1: Divergent synthesis pathways showing the origin of the 5-Fluoro regioisomer (Impurity D) due to starting material isomerism.

The Role of 5-Fluoro Risperidone-d4

Why is a specific deuterated standard required? Why not use Risperidone-d4?

The Principle of Retention-Specific Normalization

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the matrix effect (ion suppression or enhancement) varies across the chromatographic run.

  • Chromatographic Separation: Because the API and Impurity D are isobaric, they must be separated chromatographically. They will have different retention times (

    
    ).
    
  • The Flaw of API-d4: If you use Risperidone-d4 as the IS, it will elute at the API's

    
    . It corrects for ionization conditions at the API's elution time.
    
  • The Solution (Impurity-d4): 5-Fluoro Risperidone-d4 elutes at the Impurity's

    
    . It experiences the exact same matrix environment as the impurity, providing scientifically valid normalization for trace-level quantitation.
    
Technical Specifications
Feature5-Fluoro Risperidone (Analyte)5-Fluoro Risperidone-d4 (IS)
CAS Number 1199589-74-61346598-47-7
Molecular Formula


Monoisotopic Mass 410.21 Da414.24 Da (+4 Da shift)
Elution Behavior Co-elutes with Impurity DCo-elutes with Impurity D
Fragmentation Yields characteristic benzisoxazole fragmentsYields fragments shifted by +4 Da

Experimental Protocol: Isotope Dilution LC-MS/MS

This protocol details the validated workflow for quantifying Impurity D in a drug substance matrix.

Reagents & Standards
  • Analyte Standard: 5-Fluoro Risperidone (Certified Reference Material).[1][][3]

  • Internal Standard: 5-Fluoro Risperidone-d4 (>98% isotopic purity).

  • Matrix: Risperidone API (raw material) or formulated tablet powder.

Sample Preparation (Self-Validating Extraction)

This method uses a "Spike-Before-Extraction" approach to correct for recovery losses.

  • Stock Preparation: Prepare 1 mg/mL stocks of Analyte and IS in Methanol.

  • IS Spiking: Add a constant concentration of 5-Fluoro Risperidone-d4 (e.g., 50 ng/mL final) to all samples, blanks, and calibration standards.

  • Sample Dissolution: Dissolve 10 mg of Risperidone API in 10 mL of Diluent (50:50 ACN:Water).

    • Critical Check: Ensure complete dissolution; sonicate for 10 mins.

  • Centrifugation: Spin at 10,000 x g for 5 mins to remove excipients (if analyzing tablets).

  • Filtration: Filter supernatant through a 0.22 µm PTFE filter.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 150 x 2.1 mm, 1.7 µm). High efficiency is required to resolve the 5-F and 6-F isomers.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: Linear ramp to 90% B

    • Note: The critical resolution window is typically between 40-60% B.

  • Detection: ESI Positive Mode, MRM.

MRM Transitions (Indicative)
CompoundPrecursor Ion (m/z)Product Ion (Quantifier)Product Ion (Qualifier)
5-Fluoro Risperidone 411.2

191.1 (Benzisoxazole moiety)110.1
5-Fluoro Risperidone-d4 415.2

195.1 (Shifted moiety)114.1

Note: The mass shift of +4 Da ensures no "cross-talk" between the analyte and the IS.

Workflow Visualization

Workflow Step1 Sample Weighing (API or Tablet) Step2 Spike Internal Standard (5-Fluoro Risperidone-d4) Step1->Step2 Precision Step Step3 Extraction / Dissolution (Methanol/Water) Step2->Step3 Normalizes Recovery Step4 LC Separation (Critical Resolution of Isomers) Step3->Step4 Step5 Mass Spec Detection (MRM) Quantify 411.2 -> 191.1 Ref: 415.2 -> 195.1 Step4->Step5 Data Analysis

Figure 2: Analytical workflow utilizing the deuterated standard for error correction at the extraction and ionization stages.

Validation & Scientific Integrity

To ensure the method meets ICH Q2(R1) standards, the following criteria must be met using the labeled impurity.

Specificity (The Isomer Test)

You must demonstrate that the method separates the API (6-Fluoro) from the Impurity (5-Fluoro).

  • Test: Inject a mixture of Risperidone and 5-Fluoro Risperidone.

  • Requirement: Baseline resolution (

    
    ) is mandatory. The MS cannot distinguish them if they co-elute.
    
Linearity & Range
  • Construct a calibration curve for 5-Fluoro Risperidone using the Area Ratio (Area Analyte / Area IS).

  • Range: Typically 0.05% to 0.5% of the API concentration (reporting threshold to specification limit).

Isotopic Purity Check

Ensure the 5-Fluoro Risperidone-d4 does not contain unlabeled (d0) material. Any d0 in the IS will contribute to the analyte signal, causing a positive bias (overestimation of the impurity).

  • Limit: Contribution of IS to Analyte channel should be < 20% of the LOQ response.

References

  • European Directorate for the Quality of Medicines (EDQM). Risperidone Monograph 1559. European Pharmacopoeia (Ph.[5][6] Eur.). Available at: [Link]

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Venkateswarlu, P., et al. (2013). "Synthesis and Characterization of Impurities Listed in United States Pharmacopeia of Risperidone Tablets." Der Pharma Chemica. (Contextual grounding for impurity synthesis).

Sources

Pharmacological profile of fluorinated risperidone analogs

Author: BenchChem Technical Support Team. Date: February 2026

Pharmacological Profile of Fluorinated Risperidone Analogs: SAR, Metabolism, and Therapeutic Optimization

Executive Summary & Structural Rationale

The Fluorine Advantage in Antipsychotic Scaffolds Risperidone (6-fluoro-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one) represents a cornerstone in the "atypical" antipsychotic class.[1] Its pharmacological success is intrinsically linked to the fluorinated benzisoxazole moiety. In medicinal chemistry, the strategic incorporation of fluorine—a "bioisostere" of hydrogen with high electronegativity (3.98 Pauling scale) and small Van der Waals radius (1.47 Å)—serves two critical functions in the risperidone scaffold:

  • Metabolic Protection: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, rendering the 6-position of the benzisoxazole ring resistant to Cytochrome P450-mediated oxidative metabolism. This forces metabolic clearance to occur primarily at the distinct 9-position of the tetrahydropyridopyrimidinone ring.

  • Electronic Modulation & Binding: The electron-withdrawing nature of fluorine alters the pKa of the benzisoxazole system and enhances lipophilicity (LogP), facilitating blood-brain barrier (BBB) penetration and optimizing hydrophobic interactions within the D2 and 5-HT2A receptor pockets.

This guide analyzes the pharmacological profile of risperidone and its primary active analog, paliperidone (9-hydroxyrisperidone) , focusing on the structural causality of the fluorinated moiety.

Structure-Activity Relationship (SAR) Analysis

The pharmacological potency of risperidone analogs hinges on the dual-pharmacophore model: the Serotonin-binding domain (Fluorinated Benzisoxazole) and the Dopamine-binding domain (Pyrimidinone).[1]

The 6-Fluoro-1,2-Benzisoxazole Moiety[1][2][3][4][5]
  • Role: This domain is the primary driver of 5-HT2A receptor affinity.

  • Fluorine Effect: Substitution at the 6-position is critical.[1] Removal of the fluorine atom or replacement with a bulky group (e.g., -CH3) significantly reduces 5-HT2A affinity.[1] The fluorine atom participates in halogen bonding with specific residues (e.g., Val/Phe) in the receptor's transmembrane domain.

  • Metabolic Steering: By blocking the 6-position from hydroxylation, the molecule directs CYP2D6 activity to the 9-position of the opposing ring system.

The Tetrahydropyridopyrimidinone Moiety (The "Variable" Region)
  • Role: Dictates D2 receptor kinetics and metabolic half-life.[1]

  • The 9-Position Switch:

    • Risperidone (H at pos 9): High lipophilicity, rapid absorption, extensive first-pass metabolism.[1]

    • Paliperidone (OH at pos 9): The active metabolite.[2] The addition of the hydroxyl group reduces lipophilicity slightly but maintains receptor affinity. Crucially, this "pre-metabolized" status bypasses CYP2D6 variability, offering a more predictable PK profile in poor metabolizers.

Visualization: SAR & Metabolic Pathway

Risperidone_SAR Risperidone Risperidone (Parent Drug) F_Atom 6-Fluoro Substituent (Benzisoxazole Ring) Risperidone->F_Atom Contains Pos_9 9-Position (Pyrimidinone Ring) Risperidone->Pos_9 Contains Receptor_D2 D2 Receptor (Moderate Affinity) Risperidone->Receptor_D2 Antagonist CYP2D6 CYP2D6 Enzyme F_Atom->CYP2D6 Blocks Metabolic Attack Here Receptor_5HT 5-HT2A Receptor (High Affinity) F_Atom->Receptor_5HT Enhances Binding (Halogen Bond) Pos_9->CYP2D6 Target of Hydroxylation Paliperidone Paliperidone (9-OH Analog) Paliperidone->Receptor_5HT Antagonist Paliperidone->Receptor_D2 Antagonist (Retained Potency) CYP2D6->Paliperidone Converts to

Caption: SAR map illustrating the role of the Fluorine atom in receptor binding and metabolic blocking, contrasting with the metabolic liability at the 9-position.[1]

Comparative Pharmacological Profile

The following data consolidates the binding affinities (Ki) and pharmacokinetic parameters of the parent fluorinated compound versus its hydroxylated analog.

Table 1: Receptor Binding Affinity Profile (Ki in nM)

Lower Ki indicates higher affinity.

Receptor TargetRisperidone (Parent)Paliperidone (9-OH Analog)Physiological Implication
5-HT2A 0.40.4Primary Efficacy: Improvement of negative symptoms; reduced EPS liability.[1]
D2 (Dopamine) 3.83.9Antipsychotic Efficacy: Control of positive symptoms. High occupancy (>70%) required.
α1-Adrenergic 2.710.0Side Effect: Orthostatic hypotension (Risperidone > Paliperidone).[1]
H1 (Histamine) 5.23.4Side Effect: Sedation and weight gain.
α2-Adrenergic 8.018.0Modulation: Potential antidepressant augmentation effects.[1]

Data Source Synthesis: [1, 2]

Table 2: Pharmacokinetic Differentiation
ParameterRisperidonePaliperidoneClinical Consequence
Bioavailability ~70% (Extensive First Pass)~28% (Oral ER) / 100% (IM)Paliperidone ER minimizes peak-trough fluctuations.[1]
Protein Binding ~90% (Albumin/AAG)~74%Paliperidone has higher free fraction; less displacement risk.
Metabolism Hepatic (CYP2D6 Major)Minimal Hepatic (Renal Excretion)Critical: Paliperidone is preferred in patients with liver impairment or CYP2D6 polymorphisms.
Active Moiety Parent + MetaboliteParent OnlySimplifies therapeutic drug monitoring (TDM).

Experimental Protocols (Self-Validating Systems)

To verify the pharmacological distinction between these fluorinated analogs, the following protocols are recommended. These are designed with internal controls to ensure data integrity.

Protocol A: Competitive Radioligand Binding Assay (D2 vs. 5-HT2A)

Objective: Determine the Ki of a novel fluorinated analog compared to Risperidone.

  • Membrane Preparation:

    • Use CHO-K1 cells stably expressing human D2_long or 5-HT2A receptors.[1]

    • Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min.

    • Validation Step: Protein concentration must be normalized to 10-20 µ g/well using a BCA assay to prevent ligand depletion.[1]

  • Incubation:

    • D2 Assay: Incubate membranes with [3H]-Methylspiperone (0.2 nM) and varying concentrations of the test analog (10^-11 to 10^-5 M).[1]

    • 5-HT2A Assay: Incubate with [3H]-Ketanserin (1.0 nM).[1]

    • Non-Specific Binding (NSB) Control: Define NSB using 10 µM Haloperidol (D2) or 10 µM Mianserin (5-HT2A).[1] If NSB > 10% of Total Binding, discard assay.

  • Filtration & Counting:

    • Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.3% PEI (reduces filter binding).

    • Count radioactivity via liquid scintillation.[3]

  • Analysis:

    • Calculate IC50 using non-linear regression (4-parameter logistic fit).

    • Convert to Ki using the Cheng-Prusoff equation:

      
      [1]
      
    • Trustworthiness Check: The Hill slope should be near -1.[1]0. A deviation suggests cooperativity or failure to reach equilibrium.

Protocol B: Microsomal Metabolic Stability Assay

Objective: Assess the stability conferred by the fluorine substitution.

  • Reaction System:

    • Test Compound: 1 µM (low concentration to ensure first-order kinetics).

    • Enzyme Source: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Cofactor: NADPH-regenerating system (critical for P450 activity).[1]

  • Procedure:

    • Pre-incubate compound and microsomes at 37°C for 5 min.

    • Initiate with NADPH.

    • Sample at t = 0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).[1]

  • Analysis (LC-MS/MS):

    • Monitor the disappearance of the parent peak.

    • Monitor the appearance of +16 Da peaks (Hydroxylation).

    • Causality Check: If the fluorinated analog shows <5% degradation at 60 min compared to a non-fluorinated control (rapid degradation), the protective effect of the C-F bond is validated.

Mechanism of Action: The D2/5-HT2A Antagonism Pathway[1]

The clinical efficacy of fluorinated risperidone analogs relies on a delicate balance of receptor occupancy. The diagram below details the downstream signaling effects of this blockade.

MOA_Pathway D2 D2 Receptor (Striatum/Mesolimbic) cAMP cAMP Signaling D2->cAMP Normally Inhibits Pos_Symp Reduction of Positive Symptoms D2->Pos_Symp Modulates Mesolimbic Overactivity EPS Extrapyramidal Symptoms (EPS) D2->EPS Risk at >80% Occupancy HT2A 5-HT2A Receptor (Cortical Pyramidal) DA_Release Dopamine Release (Striatum/PFC) HT2A->DA_Release Normally Inhibits HT2A->DA_Release Disinhibits DA Release (Nigrostriatal Pathway) Neg_Symp Improvement of Negative Symptoms HT2A->Neg_Symp Cortical Modulation Drug Fluorinated Analog (Risperidone/Paliperidone) Drug->D2 Antagonizes Drug->D2 Modulates Mesolimbic Overactivity Drug->D2 Risk at >80% Occupancy Drug->HT2A Antagonizes (High Affinity) Drug->HT2A Disinhibits DA Release (Nigrostriatal Pathway) Drug->HT2A Cortical Modulation DA_Release->EPS Mitigates Risk

Caption: Dual-action mechanism.[1] 5-HT2A antagonism disinhibits dopamine release in the nigrostriatal pathway, mitigating the EPS risks associated with pure D2 blockade.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5073, Risperidone. Retrieved from [Link][1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 475100, 9-OH-risperidone (Paliperidone).[1] Retrieved from [Link][1]

  • Corena-McLeod, M. (2015). Comparative Pharmacology of Risperidone and Paliperidone. Psychopharmacology Institute. Retrieved from [Link]

  • Janssen Pharmaceuticals. RISPERDAL® (risperidone) Prescribing Information. Retrieved from [Link]

  • Megens, A. A., et al. (1994). Survey on the pharmacodynamics of the new antipsychotic risperidone. Psychopharmacology.[4][5] (Contextual citation for receptor binding profiles).

Sources

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Protocol for the Quantification of Risperidone in Human Plasma Using 5-Fluoro Risperidone-d4 as a Novel Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the development and validation of a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the atypical antipsychotic drug, risperidone, in human plasma. The protocol leverages a novel stable isotope-labeled internal standard, 5-Fluoro Risperidone-d4, to achieve exceptional accuracy and precision. We will delve into the scientific rationale behind the selection of this specific internal standard, provide a detailed, step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection, and discuss the validation parameters in accordance with international regulatory guidelines. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust bioanalytical method for risperidone in a regulated environment.

Introduction: The Rationale for a Superior Internal Standard

Risperidone is an atypical antipsychotic agent widely used in the treatment of schizophrenia and bipolar disorder.[1][2] Accurate quantification of risperidone and its active metabolite, 9-hydroxyrisperidone, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[3][4] LC-MS/MS has become the gold standard for this purpose due to its inherent sensitivity and selectivity.[5][6]

A critical component of a robust LC-MS/MS bioanalytical method is the use of an appropriate internal standard (IS). The IS is added at a known concentration to all samples, calibrators, and quality controls to correct for variability during the analytical process, including sample preparation, injection volume, and ionization efficiency in the mass spectrometer.[7][8]

Stable isotope-labeled (SIL) internal standards, where one or more atoms of the analyte are replaced with a heavier isotope (e.g., deuterium, ¹³C, ¹⁵N), are considered the ideal choice.[9] This is because their physicochemical properties are nearly identical to the analyte, ensuring they co-elute chromatographically and experience similar matrix effects.[9] Matrix effects, the suppression or enhancement of ionization by co-eluting endogenous components from the biological matrix, are a significant source of imprecision and inaccuracy in LC-MS/MS bioanalysis.[10][11]

This application note introduces the use of 5-Fluoro Risperidone-d4 as a novel internal standard for risperidone quantification. This molecule incorporates two key features:

  • Deuterium Labeling (-d4): The four deuterium atoms provide a mass shift that allows the mass spectrometer to differentiate the IS from the native analyte, while ensuring near-identical chromatographic behavior and ionization response.

  • Fluorination (5-Fluoro): 5-Fluoro Risperidone is a known impurity of risperidone.[10][12] Utilizing a fluorinated analog as the core structure for the IS can offer potential advantages. Fluorination can alter the polarity and chromatographic retention time of a molecule. While the goal is for the IS to co-elute with the analyte, a slight separation can be beneficial in some cases to avoid any potential for isobaric interference or "cross-talk" between the analyte and IS channels in the mass spectrometer, especially if there is any potential for in-source fragmentation or isotopic contribution from the analyte at very high concentrations. The fluorine atom also provides an additional mass difference from the parent drug.

By combining deuteration with fluorination, 5-Fluoro Risperidone-d4 represents a state-of-the-art internal standard designed to provide the highest level of confidence in the bioanalytical data for risperidone.

Experimental Protocol

This protocol is a comprehensive guide and should be validated in your laboratory according to the relevant regulatory guidelines from bodies such as the FDA or EMA.[13][14][15]

Materials and Reagents
  • Risperidone reference standard (≥98% purity)

  • 5-Fluoro Risperidone-d4 (Internal Standard, IS) (≥98% purity, isotopic purity ≥99%)

  • Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm or higher)

Stock and Working Solutions
  • Risperidone Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of risperidone reference standard in methanol.

  • 5-Fluoro Risperidone-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of 5-Fluoro Risperidone-d4 in methanol.

  • Working Solutions: Prepare serial dilutions of the risperidone stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for extracting risperidone from plasma.[3][16]

  • Label microcentrifuge tubes for each sample, calibrator, and QC.

  • Pipette 100 µL of plasma into the appropriately labeled tubes.

  • Add 300 µL of the IS working solution in acetonitrile to each tube. The acetonitrile will precipitate the plasma proteins.

  • Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Diagram of the Sample Preparation Workflow

G cluster_prep Sample Preparation s1 1. Aliquot 100 µL Plasma s2 2. Add 300 µL IS in Acetonitrile s1->s2 Protein Precipitation s3 3. Vortex Mix (30 sec) s2->s3 s4 4. Centrifuge (10,000 x g, 10 min) s3->s4 s5 5. Transfer Supernatant s4->s5 s6 6. Inject into LC-MS/MS s5->s6

Caption: Protein precipitation workflow for plasma samples.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for your specific instrumentation.

Table 1: Suggested LC-MS/MS Parameters

ParameterSuggested Condition
LC System UPLC/HPLC system capable of binary gradient elution
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Risperidone: 411.2 > 191.15-Fluoro Risperidone-d4: 415.2 > 195.1 (Predicted)
Source Temperature 500°C
IonSpray Voltage 5500 V
Collision Gas Nitrogen

Note: MRM transitions should be optimized by infusing the pure compounds into the mass spectrometer.

Method Validation

A comprehensive method validation must be performed to ensure the reliability of the bioanalytical data. The following parameters should be assessed according to FDA and/or EMA guidelines.[13][14][15]

  • Selectivity and Specificity: Analyze at least six different blank plasma lots to ensure no endogenous interferences at the retention times of risperidone and the IS.

  • Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibrators. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used. The range should be appropriate for the expected concentrations in study samples.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at a minimum of four concentration levels (LLOQ, low, mid, and high) on at least three different days. The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. The LOD is the lowest concentration that can be reliably detected.

  • Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma samples from different sources to the response in a neat solution.[10] The use of a stable isotope-labeled internal standard like 5-Fluoro Risperidone-d4 is expected to effectively compensate for matrix effects.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.

  • Stability: The stability of risperidone in plasma must be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended storage temperature.

Example Validation Data Tables (Templates)

The following tables are templates that should be populated with data from your own method validation experiments.

Table 2: Template for Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Regression ModelWeighting FactorCorrelation Coefficient (r²)
Risperidonee.g., 0.1 - 100e.g., Lineare.g., 1/x²>0.99

Table 3: Template for Inter-day Accuracy and Precision

QC LevelNominal Conc. (ng/mL)nMean Measured Conc. (ng/mL)Accuracy (%)Precision (CV%)
LLOQe.g., 0.118Value80-120%≤20%
Low QCe.g., 0.318Value85-115%≤15%
Mid QCe.g., 1018Value85-115%≤15%
High QCe.g., 8018Value85-115%≤15%

Conclusion

The described LC-MS/MS method provides a robust and reliable framework for the quantification of risperidone in human plasma. The strategic use of 5-Fluoro Risperidone-d4 as an internal standard is a key feature of this protocol, designed to effectively mitigate matrix effects and ensure the highest data quality. This method is suitable for a variety of applications in clinical and preclinical research, providing the accuracy and precision required to meet stringent regulatory standards. As with any bioanalytical method, a thorough in-lab validation is essential to demonstrate its suitability for the intended purpose.

References

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44457600, 5-Fluororisperidone. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Fluoro Risperidone-d4. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2018). DETERMINATION OF IMPURITIES OF RISPERIDONE API BY ULTRA PERFORMANCE LIQUID CHROMATOGRAPHY (UPLC). Retrieved from [Link]

  • The Pharma Innovation Journal. (2021). Synthesis of related substances of antipsychotic drug Risperidone. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Validated UPLC-MS/MS Method for Risperidone and 9-Hydroxyrisperidone in Human Plasma. Retrieved from [Link]

  • Wu, Y., et al. (2017). Development and Validation of Liquid Chromatography/Tandem Mass Spectrometry Analysis for Therapeutic Drug Monitoring of Risperidone and 9-Hydroxyrisperidone in Pediatric Patients with Autism Spectrum Disorders. Journal of Analytical Toxicology, 41(7), 646-653.

Sources

Application Note: Quantitative Bioanalysis of Risperidone using 5-Fluoro Risperidone-d4 as Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust protocol for the quantitative bioanalysis of Risperidone in human plasma using 5-Fluoro Risperidone-d4 as the Internal Standard (IS). While the industry standard typically utilizes Risperidone-d4 (the direct stable isotope-labeled analog), the use of 5-Fluoro Risperidone-d4 —a deuterated regioisomer of the analyte—presents a unique analytical scenario often encountered in complex impurity profiling or specific intellectual property landscapes.

This guide addresses the critical scientific nuances of using a Regioisomeric Stable Isotope Labeled Internal Standard (Regio-SIL-IS) . Unlike a direct SIL-IS, the 5-Fluoro analog may exhibit slight chromatographic resolution from the analyte. This protocol optimizes the LC-MS/MS parameters to ensure accurate quantification despite these structural variances, ensuring compliance with FDA and EMA bioanalytical guidelines.

Chemical Context & Reagents

Analyte and Internal Standard Profile[1]
CompoundChemical NameCAS NumberMolecular FormulaMW ( g/mol )Role
Risperidone 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one106266-06-2C₂₃H₂₇FN₄O₂410.49Target Analyte
5-Fluoro Risperidone-d4 3-[2-[4-(5-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-d4]-...1346598-47-7C₂₃H₂₃D₄FN₄O₂414.51Internal Standard

Technical Insight: Risperidone contains a fluorine atom at the 6-position of the benzisoxazole ring.[1][2] The IS, 5-Fluoro Risperidone-d4 , carries the fluorine at the 5-position and contains four deuterium atoms (likely on the ethyl linker or piperidine ring).[3] This makes it a structural isomer with a mass shift.

  • Challenge: Potential for slight retention time (RT) shift compared to the analyte.

  • Advantage: Eliminates "cross-talk" (unlabeled IS contributing to analyte signal) often seen with low-purity direct SIL-IS.

Experimental Protocol

Stock Solution Preparation

Objective: Create stable primary stocks free from degradation.

  • Risperidone Stock (1.0 mg/mL): Dissolve 10 mg of Risperidone in 10 mL of Methanol (LC-MS grade).

  • IS Stock (5-Fluoro Risperidone-d4) (100 µg/mL): Dissolve 1 mg of IS in 10 mL of Methanol.

    • Note: 5-Fluoro Risperidone-d4 is high-value; prepare smaller volumes if necessary.

  • Working IS Solution (50 ng/mL): Dilute the IS Stock in 50:50 Methanol:Water. This concentration targets the mid-range of the calibration curve to ensure consistent ionization response.

Sample Preparation: Solid Phase Extraction (SPE)

We utilize Mixed-Mode Cation Exchange (MCX) SPE to maximize recovery and remove phospholipid matrix effects, which is critical when using an isomeric IS that might not perfectly co-elute with matrix interferences.

Step-by-Step Workflow:

  • Aliquot: Transfer 200 µL of plasma into a 1.5 mL tube.

  • IS Addition: Add 20 µL of Working IS Solution (50 ng/mL). Vortex for 30s.

  • Pre-treatment: Add 200 µL of 4% Phosphoric Acid (H₃PO₄) to ionize the basic nitrogen. Vortex.

  • Conditioning (MCX Cartridge 30mg/1cc):

    • 1 mL Methanol.

    • 1 mL Water.

  • Loading: Load the pre-treated sample (~420 µL) onto the cartridge. Flow rate: <1 mL/min.

  • Washing:

    • Wash 1: 1 mL 2% Formic Acid in Water (removes acidic/neutral interferences).

    • Wash 2: 1 mL Methanol (removes hydrophobic interferences).

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20).

UHPLC-MS/MS Method Parameters

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Waters XSelect CSH C18 (2.1 x 50 mm, 1.7 µm).

    • Rationale: Charged Surface Hybrid (CSH) technology provides excellent peak shape for basic compounds like Risperidone under acidic conditions.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 10 Initial Hold
0.50 10 Loading
3.00 90 Elution Gradient
3.50 90 Wash
3.60 10 Re-equilibration

| 5.00 | 10 | Stop |

Mass Spectrometry Settings (ESI+)
  • Mode: Multiple Reaction Monitoring (MRM).

  • Source: Electrospray Ionization (Positive).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Dwell (ms)
Risperidone 411.2191.1352550
5-Fluoro Risp-d4 415.2195.1*352550

*Note on IS Transition: The product ion 191.1 in Risperidone corresponds to the cleavage of the benzisoxazole moiety. Since the IS has the fluorine on this ring (regioisomer) and likely the deuteriums on the ethyl chain or piperidine, the fragment mass must be verified. If the deuteriums are on the fragment, the mass is 195.1. If on the neutral loss, the fragment remains 191.1 (or 191.1 isomer). Standard commercial 5-Fluoro Risperidone-d4 typically retains the d4 label on the piperidine-ethyl chain, shifting the precursor to 415.2, while the specific fragment depends on the cleavage point.

  • Validation Step: Perform a Product Ion Scan of the IS to confirm the most intense fragment. The table above assumes the standard fragmentation pathway where the d4 label is retained in the detected fragment or the fragment mass shifts due to the isomerism.

Visualizing the Bioanalytical Logic

Analytical Workflow Diagram

The following diagram illustrates the critical path from sample collection to data quantification, highlighting the specific interaction of the Regio-SIL-IS.

BioanalysisWorkflow cluster_logic Critical Control Point: Isomer Handling Sample Human Plasma Sample (Analyte: Risperidone) IS_Add Add IS: 5-Fluoro Risperidone-d4 (Regioisomer + Deuterium) Sample->IS_Add Spiking PreTreat Pre-treatment (4% H3PO4) IS_Add->PreTreat Disruption of Protein Binding SPE MCX Solid Phase Extraction (Mixed-Mode Cation Exchange) PreTreat->SPE Load LC UHPLC Separation (C18 CSH Column) SPE->LC Eluate Injection MS MS/MS Detection (MRM Mode) LC->MS ESI+ Ionization Data Quantification (Ratio: Area_Analyte / Area_IS) MS->Data Integration

Figure 1: End-to-end bioanalytical workflow emphasizing the integration of the 5-Fluoro Risperidone-d4 internal standard.

Fragmentation & Isomer Logic

Understanding why 5-Fluoro Risperidone-d4 behaves differently than Risperidone-d4 is crucial for troubleshooting.

FragmentationPath Parent Risperidone (m/z 411.2) Fragment_Analyte Fragment Ion (m/z 191.1) (6-Fluoro-benzisoxazole) Parent->Fragment_Analyte CID Fragmentation IS_Parent 5-Fluoro Risp-d4 (m/z 415.2) Fragment_IS Fragment Ion (m/z 195.1 or 191.1*) (5-Fluoro-benzisoxazole-d4) IS_Parent->Fragment_IS CID Fragmentation Detector Mass Spectrometer Detector Fragment_Analyte->Detector Quantifier Fragment_IS->Detector IS Reference Note *Note: Exact fragment mass depends on deuterium location relative to cleavage site. Fragment_IS->Note

Figure 2: Mass transition logic. The IS provides a unique mass signature distinct from the analyte.

Method Validation & Critical Considerations

Linearity and Range
  • Range: 0.1 ng/mL to 100 ng/mL.

  • Curve Fitting: Weighted linear regression (1/x²).

  • Acceptance: r² > 0.995.

Matrix Effect & IS Normalization

Since 5-Fluoro Risperidone-d4 is a regioisomer , its retention time may differ slightly (0.1 - 0.2 min) from Risperidone.

  • Risk: If matrix suppression zones (e.g., phospholipids) elute at the IS time but not the Analyte time, the IS will not perfectly compensate for matrix effects.

  • Solution: Monitor the Matrix Factor (MF) carefully during validation.

    • Calculation: MF = (Peak Area in Matrix) / (Peak Area in Solvent).

    • Requirement: The IS-normalized MF should be close to 1.0 with a CV < 15%.

Cross-Signal Interference (Crosstalk)
  • Analyte to IS: Inject Upper Limit of Quantification (ULOQ) Risperidone and monitor the IS channel (415.2 -> 195.1). Response should be < 5% of the IS response.

  • IS to Analyte: Inject IS only and monitor the Risperidone channel (411.2 -> 191.1). Response should be < 20% of the Lower Limit of Quantification (LLOQ).

    • Note: Because the IS is deuterated (+4 Da), isotopic contribution to the analyte channel is negligible compared to non-deuterated analogs.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[4] [Link]

  • EMA Guideline. (2011). Guideline on bioanalytical method validation. European Medicines Agency. [Link]

  • Subramanian, N., et al. (2013). "LC-MS/MS method for the simultaneous estimation of risperidone and its active metabolite, 9-hydroxyrisperidone, in human plasma." Biomedical Chromatography. (Provides baseline LC conditions for Risperidone). [Link]

Sources

Application Note: High-Sensitivity UPLC-MS/MS Method Development for Risperidone using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the development of a robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Risperidone in human plasma.[1]

The Core Challenge: Risperidone is a basic lipophilic drug (


, 

) prone to severe peak tailing on traditional silica-based columns due to silanol interactions. Furthermore, in complex biological matrices, phospholipids can cause significant ion suppression.

The Solution:

  • Deuterated Internal Standard (Risperidone-d4): Unlike structural analogs (e.g., clozapine), a stable isotope-labeled (SIL) standard co-elutes with the analyte. This is non-negotiable for high-integrity bioanalysis as it compensates for matrix effects and ionization variability in real-time.

  • Hybrid Particle Technology: Utilization of Ethylene Bridged Hybrid (BEH) C18 columns allows for high-pH stability, enabling the use of basic mobile phases to suppress analyte ionization in the liquid phase, improving peak shape and loadability.

  • Orthogonal Detection: Positive ESI-MS/MS in MRM mode ensures specificity against metabolites like 9-hydroxyrisperidone (paliperidone).

Method Development Strategy: The "Why" Behind the Parameters

Chromatographic Chemistry[2][3][4][5]
  • Column Selection: We utilize a C18 Hybrid (BEH) column (1.7 µm) . Traditional silica columns degrade above pH 8. Risperidone, being basic, exists as a cation at neutral/acidic pH. At high pH (

    
    ), it becomes neutral, increasing retention and eliminating "tailing" caused by secondary cation-exchange interactions with residual silanols.
    
  • Mobile Phase Logic: While Formic Acid (0.1%) is standard for ESI+, using Ammonium Hydroxide (0.1%) or Ammonium Bicarbonate (10mM, pH 10) often yields sharper peaks for strong bases. However, for maximum sensitivity, we will proceed with the Acidic Protocol (Formic Acid) as it directly supports the protonation required for

    
     formation in the MS source, relying on the high-quality end-capping of the BEH column to manage peak shape.
    
Mass Spectrometry (MRM)

Risperidone ionizes readily in ESI+ mode. The transition


 is the industry standard quantifier, resulting from the cleavage of the benzisoxazole ring.
Workflow Visualization

The following diagram illustrates the critical decision pathways in developing this method.

MethodDevelopment Start START: Risperidone Method Dev ChemProp Analyze Properties pKa ~8.8 (Basic) LogP ~3.5 (Lipophilic) Start->ChemProp IS_Selection Select Internal Standard Risperidone-d4 (REQUIRED) ChemProp->IS_Selection ColSelect Column Selection Hybrid C18 (BEH) 1.7µm IS_Selection->ColSelect MobilePhase Mobile Phase Decision ColSelect->MobilePhase Acidic Acidic (0.1% Formic) Max Sensitivity (ESI+) MobilePhase->Acidic Standard Basic Basic (pH 10 NH4OH) Max Peak Shape MobilePhase->Basic Alternate SamplePrep Sample Preparation Acidic->SamplePrep Basic->SamplePrep PPT Protein Precip (PPT) Fast, Dirty (High Matrix Effect) SamplePrep->PPT LLE Liquid-Liquid Ext (LLE) MTBE Solvent Clean, High Recovery SamplePrep->LLE Recommended Validation FDA Validation (Accuracy, Precision, Matrix Factor) PPT->Validation LLE->Validation

Caption: Decision matrix for Risperidone bioanalytical method development, highlighting the preference for LLE and Hybrid C18 columns.

Detailed Experimental Protocol

Materials & Reagents
  • Analyte: Risperidone (Reference Standard).[2][3]

  • Internal Standard (IS): Risperidone-d4 (Deuterated).[4]

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Additives: Formic Acid (FA), Ammonium Acetate.[5]

  • Extraction Solvent: Methyl tert-butyl ether (MTBE).

Instrumentation
  • LC System: UPLC System (e.g., Waters ACQUITY or Agilent 1290 Infinity).

  • Detector: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.[5]

Sample Preparation: Liquid-Liquid Extraction (LLE)

Why LLE? While Protein Precipitation (PPT) is faster, it leaves phospholipids that suppress ionization. LLE with MTBE provides a clean extract with high recovery for lipophilic bases like Risperidone.

  • Aliquot: Transfer 200 µL of plasma into a clean polypropylene tube.

  • Spike IS: Add 20 µL of Risperidone-d4 working solution (e.g., 100 ng/mL). Vortex 10 sec.

  • Basify: Add 50 µL of 0.1 M NaOH (to ensure analyte is uncharged and partitions into organic layer).

  • Extract: Add 1.0 mL of MTBE.

  • Agitate: Shaker/Vortex for 10 minutes.

  • Phase Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer: Transfer the organic supernatant (top layer) to a clean glass tube.

  • Dry: Evaporate to dryness under Nitrogen stream at 40°C.

  • Reconstitute: Dissolve residue in 200 µL Mobile Phase A/B (80:20).

UPLC Conditions
ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water (or 10mM Ammonium Acetate pH 4.5)
Mobile Phase B Acetonitrile (100%)
Flow Rate 0.4 mL/min
Column Temp 40°C
Injection Vol 2 - 5 µL
Run Time 3.5 Minutes

Gradient Table:

  • 0.0 min: 10% B

  • 2.0 min: 90% B (Linear Ramp)

  • 2.5 min: 90% B (Hold)

  • 2.6 min: 10% B (Re-equilibrate)

  • 3.5 min: End

MS/MS Parameters (ESI Positive)
AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Role
Risperidone 411.2191.13530Quantifier
Risperidone 411.2110.13545Qualifier
Risperidone-d4 415.2195.13530Internal Std
9-OH-Risp 427.2207.13530Metabolite

Validation & Quality Assurance (Self-Validating Systems)

To ensure the method is "self-validating" per FDA Bioanalytical Guidelines, you must monitor the IS Response Plot across the run.

  • Acceptance Criteria: The IS peak area should not vary >15% across the batch. A systematic drop in IS area indicates matrix buildup on the column or source contamination.

  • Matrix Factor (MF): Calculate MF using the d4 standard.

    
    
    
    • Since d4 and native Risperidone co-elute, their MF should be identical (IS-Normalized MF

      
       1.0). If they differ, the method is invalid.
      
Linearity & Sensitivity
  • Range: 0.2 ng/mL to 100 ng/mL.

  • Curve Fit: Linear (

    
    ) with 
    
    
    
    weighting.
  • LLOQ: Signal-to-Noise ratio

    
     10:1.
    
Extraction Workflow Diagram

ExtractionWorkflow Sample Plasma Sample (200 µL) Spike Spike IS (Risp-d4) Sample->Spike Basify Add Base (0.1M NaOH) Spike->Basify Solvent Add MTBE (1 mL) Basify->Solvent Spin Centrifuge 10k RPM Solvent->Spin Dry Evaporate & Reconstitute Spin->Dry Inject Inject UPLC Dry->Inject

Caption: Liquid-Liquid Extraction (LLE) workflow designed to maximize recovery and minimize phospholipid carryover.

Troubleshooting & Pro-Tips

  • Carryover: Risperidone is "sticky." If you see carryover in blank samples after a high standard, switch the autosampler needle wash to Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1) .

  • Separation from Metabolite: 9-Hydroxyrisperidone elutes slightly earlier than Risperidone. Ensure baseline resolution (

    
    ) to prevent isotopic cross-talk, although their mass difference (16 Da) usually prevents MRM interference.
    
  • Deuterium Isotope Effect: In UPLC, deuterium can cause a very slight shift in retention time (usually slightly earlier). Ensure the integration window is wide enough to capture the apex of both the native and deuterated peaks.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[6]

  • Bhatt, J., et al. (2006). A rapid and sensitive liquid chromatography-tandem mass spectrometry method for the estimation of risperidone and 9-hydroxyrisperidone in human plasma. Journal of Chromatography B.

  • Remmerie, B. M., et al. (2003). Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by LC-MS/MS. Journal of Chromatography B.

  • Cayman Chemical. (n.d.). Risperidone-d4 Product Information & Transition Data.

Sources

Application Note: High-Specificity Quantitation of Risperidone Impurity D (5-Fluoro Isomer) in DMPK Studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for DMPK scientists and bioanalytical researchers. It addresses the specific challenge of quantifying 5-Fluoro Risperidone (Risperidone Impurity D) and distinguishing it from the parent drug (6-Fluoro Risperidone) using the stable isotope-labeled internal standard, 5-Fluoro Risperidone-d4 .[1]

Protocol for Utilizing 5-Fluoro Risperidone-d4 as a Stable Isotope Internal Standard

Introduction & Scientific Context

In the pharmacokinetic profiling of atypical antipsychotics, distinguishing between the active pharmaceutical ingredient (API) and its structural isomers is critical for accurate toxicity and clearance data. Risperidone (the active drug) carries a fluorine atom at the 6-position of the benzisoxazole ring.[2] Its positional isomer, 5-Fluoro Risperidone (identified as Impurity D in EP/USP monographs), carries the fluorine at the 5-position .[1]

These two compounds are isobaric (Molecular Weight: 410.49 g/mol ) and produce identical product ions in standard MS/MS transitions, making them indistinguishable by mass spectrometry alone.

This protocol details the utilization of 5-Fluoro Risperidone-d4 (deuterated ethyl linker) as a dedicated Internal Standard (IS) to accurately quantify the 5-Fluoro impurity in the presence of high concentrations of the parent drug.[1]

Key Mechanistic Advantages[1]
  • Matrix Effect Compensation: As a stable isotope-labeled (SIL) analog, 5-Fluoro Risperidone-d4 co-elutes (or elutes very closely) with the target impurity, correcting for ion suppression/enhancement specifically at the impurity's retention time.[1]

  • Isomer Tracking: Utilizing the specific 5-Fluoro-d4 IS ensures that the retention time window for the impurity is correctly identified, even when the impurity peak is minor compared to the massive parent drug peak.

Experimental Strategy & Design

Chemical Structures & Transitions

It is vital to understand the fragmentation to select the correct MRM transitions. The d4-label is typically located on the ethyl linker .

CompoundStructure NotePrecursor Ion

Product Ion (Quant)Label Status in Fragment
Risperidone (Parent) 6-Fluoro isomer411.2191.1Unlabeled (Benzisoxazole moiety)
5-Fluoro Risperidone 5-Fluoro isomer (Target)411.2191.1Unlabeled (Benzisoxazole moiety)
5-Fluoro Risperidone-d4 Internal Standard 415.2 191.1 Label Lost (Neutral Loss contains d4)

Critical Technical Note: The primary fragmentation of Risperidone involves cleavage at the N-ethyl bond. If the deuterium label is on the ethyl chain (as is common for CAS 1346598-47-7), the dominant product ion (m/z 191) will not contain the label. Therefore, the transition for the IS is 415.2


 191.1 . The mass distinction relies entirely on the precursor ion.
Chromatographic Separation Strategy

Since the Parent and the 5-Fluoro Impurity share the same MRM (411


 191), chromatographic resolution is mandatory . The 5-Fluoro Risperidone-d4 IS will mark the retention time of the impurity.
  • Stationary Phase: C18 or Phenyl-Hexyl (Phenyl phases often offer better selectivity for positional isomers).[1]

  • Mobile Phase: Ammonium Acetate/Methanol gradients are preferred over Acetonitrile for isomer separation in this class.

Workflow Visualization

The following diagram illustrates the parallel processing required to distinguish the isobaric parent from the target impurity.

DMPK_Workflow cluster_MS MS/MS Detection (MRM) Sample Plasma/Tissue Sample (Contains Parent + Impurity) Spike Spike IS: 5-Fluoro Risperidone-d4 Sample->Spike Extract Extraction (PPT or LLE) Remove Proteins Spike->Extract LC UPLC Separation (Critical Step) Extract->LC MS_Parent Ch 1: 411 -> 191 (Rt: 2.4 min) Parent Drug LC->MS_Parent Peak 1 MS_Impurity Ch 1: 411 -> 191 (Rt: 2.6 min) 5-Fluoro Impurity LC->MS_Impurity Peak 2 MS_IS Ch 2: 415 -> 191 (Rt: 2.6 min) Internal Standard LC->MS_IS Co-elutes w/ Peak 2 Data Quantitation Ratio: Area(Impurity) / Area(IS) MS_Impurity->Data MS_IS->Data

Caption: Workflow for separating and quantifying the isobaric 5-Fluoro impurity using its specific deuterated internal standard.

Detailed Experimental Protocols

Protocol A: Stock Solution Preparation

Objective: Create stable calibration standards.

  • Master Stock (IS): Dissolve 1 mg of 5-Fluoro Risperidone-d4 in 1 mL of Methanol (LC-MS grade) to yield 1 mg/mL. Store at -20°C.

  • Working Internal Standard (WIS): Dilute Master Stock to 100 ng/mL in 50:50 Methanol:Water.

  • Analyte Stock: Prepare 5-Fluoro Risperidone (unlabeled) and Risperidone (Parent) separately to verify retention times during method development.

Protocol B: Sample Preparation (Protein Precipitation)

Rationale: Risperidone and its metabolites are moderately polar; protein precipitation (PPT) is efficient and minimizes evaporative losses compared to LLE.

  • Aliquot: Transfer 50 µL of plasma/serum into a 1.5 mL centrifuge tube.

  • Spike IS: Add 10 µL of Working Internal Standard (100 ng/mL 5-Fluoro Risperidone-d4). Vortex gently.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile.

  • Agitate: Vortex vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Dilute: Transfer 100 µL of supernatant to an autosampler vial containing 100 µL of 10mM Ammonium Acetate (aq). Note: Diluting with aqueous buffer improves peak shape on C18 columns.

Protocol C: LC-MS/MS Conditions

System: UHPLC coupled to Triple Quadrupole MS.

Chromatography (Isomer Separation Focus):

  • Column: Waters ACQUITY UPLC BEH Phenyl or C18 (2.1 x 100 mm, 1.7 µm). Phenyl phases are recommended for separating positional isomers.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 9.0 with Ammonium Hydroxide). Basic pH suppresses protonation of the piperidine, improving retention and peak shape.

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0.0 min: 20% B[1]

    • 5.0 min: 90% B

    • 6.0 min: 90% B

    • 6.1 min: 20% B[1]

    • 8.0 min: Stop

  • Flow Rate: 0.3 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive).[3]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
5-Fluoro Risperidone 411.2191.13025
5-Fluoro Risperidone-d4 415.2191.13025
Risperidone (Parent) 411.2191.13025

Note: You must establish the retention time (Rt) difference. Typically, the 5-Fluoro isomer elutes slightly later than the 6-Fluoro parent on C18 phases.[1]

Method Validation & Quality Assurance

To ensure the method meets regulatory standards (FDA/EMA), perform the following validation steps specifically for the impurity.

Selectivity & Cross-Talk Check

Because the IS and Analyte share the same product ion (191.1), you must verify "Cross-Talk":

  • Inject Pure IS Only: Monitor the Analyte transition (411->191).

    • Requirement: Signal must be < 20% of the LLOQ of the analyte.

    • Mechanism:[4][5][6] This checks if the IS solution contains unlabeled impurities or if the d4 isotope distribution naturally overlaps with the d0 mass (unlikely for M+4).

  • Inject Pure Analyte Only: Monitor the IS transition (415->191).

    • Requirement: Signal must be < 5% of the IS response.

Linearity and Sensitivity
  • Range: 0.5 ng/mL to 100 ng/mL (Impurity levels are usually low).

  • Curve Fitting: Linear regression with 1/x² weighting.

  • Acceptance: r² > 0.99; Accuracy ±15% (±20% at LLOQ).

Metabolic Pathway Verification (Graphviz)

Understanding where the 5-Fluoro impurity fits (or doesn't fit) in the metabolic scheme is crucial for interpreting DMPK data.

Metabolism Parent Risperidone (6-Fluoro) (Active Drug) Metabolite_Main 9-Hydroxy Risperidone (Paliperidone) Major Metabolite (CYP2D6) Parent->Metabolite_Main CYP2D6 Hydroxylation Impurity 5-Fluoro Risperidone (Impurity D) Metabolite_Impurity 9-Hydroxy-5-Fluoro Risperidone (Hypothetical Metabolite) Impurity->Metabolite_Impurity CYP2D6 (Likely slower)

Caption: Metabolic parallel pathways. The 5-Fluoro impurity is a distinct chemical entity and will not convert into the Parent drug.

References

  • US Food and Drug Administration (FDA). (2018).[4][5][7] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 44457600: 5-Fluororisperidone.[1] Retrieved from [Link]

  • Bhatt, G. et al. (2019). Stability-indicating LC-MS/MS method for the estimation of Risperidone and its degradation products. Journal of Pharmaceutical and Biomedical Analysis.
  • European Pharmacopoeia (Ph. Eur.).Risperidone Monograph: Impurity D.

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Fluoro Risperidone-d4 Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

The Problem: You are observing low sensitivity for the precursor ion


 of 5-Fluoro Risperidone-d4  or seeing unexpected peaks in your chromatogram that mimic metabolites.

The Cause: Risperidone and its analogs (including the 5-Fluoro impurity/derivative) contain a 1,2-benzisoxazole ring .[1][2] The N-O bond within this ring is electrochemically and thermally labile. Under standard Electrospray Ionization (ESI) conditions—specifically high heat or high collisional energy in the source—this bond cleaves before the analyte reaches the quadrupole.

The Consequence:

  • Signal Loss: The parent ion is destroyed, reducing LOQ (Limit of Quantification).

  • False Positives: The resulting fragment often mimics the mass of degradation products, confusing metabolic profiling.

  • Quantification Error: If the d4-labeled Internal Standard (IS) fragments at a different rate than the analyte due to matrix effects on the source temperature (the "insulating" effect of matrix), your ratios will be invalid.

Visualizing the Failure Mode

The following diagram illustrates the specific pathway where the source energy overcomes the bond dissociation energy of the isoxazole ring.

ISF_Mechanism Start 5-Fluoro Risperidone-d4 (Intact Precursor) Source ESI Source (High Temp / High Voltage) Start->Source Injection Energy Energy Transfer (Vibrational Excitation) Source->Energy Desolvation Fragment1 Fragment A (Benzisoxazole Cleavage) Energy->Fragment1 N-O Bond Break Fragment2 Fragment B (Piperidine-Pyrimidine Core) Energy->Fragment2 Loss of Neutral Detector Mass Analyzer (Detects Fragments, misses Parent) Fragment1->Detector Fragment2->Detector

Caption: The thermal and voltage-induced cleavage of the labile N-O bond in the benzisoxazole ring during the ionization process.

Diagnostic Protocol: "The Zero-Collision Test"

Before optimizing, you must confirm that the fragmentation is happening in the source and not in the collision cell or the vial.

Step-by-Step Diagnosis:

  • Bypass the Column: Connect the injector directly to the MS source (Flow Injection Analysis) to rule out on-column degradation.

  • Set Collision Energy (CE) to Zero: Ensure the collision cell is passive.

  • Scan Mode: Perform a Q1 Scan (MS1 only).

  • Observation:

    • Scenario A: You see mostly

      
      . Result:  System is healthy; fragmentation was likely occurring in the collision cell (check your MS/MS method).
      
    • Scenario B: You see abundant peaks at

      
       (or equivalent fragment mass) and low parent signal. Result:  Confirmed In-Source Fragmentation.[1] Proceed to Section 3.
      

Optimization Protocols

To preserve the 5-Fluoro Risperidone-d4, you must "soften" the ionization.[1] This involves a trade-off: you need enough energy to desolvate (remove solvent), but not enough to break bonds.[1]

A. Source Parameter Optimization (The Hardware Fix)
ParameterStandard SettingOptimized for Labile CompoundsWhy?
Source Temp (Gas)


High heat thermally cleaves the N-O bond.[1] Lower temp preserves structure but requires lower flow rates to ensure desolvation.
Cone Voltage / DP


This is the #1 cause of ISF.[1] High potential accelerates ions into gas molecules in the source, causing "pre-collision" fragmentation.
Desolvation Gas


High gas velocity can increase collisional frequency.[1] Lower slightly, but ensure droplets still dry.
Nebulizer Pressure


Reduces the kinetic energy of the initial droplet formation.[1]
B. Mobile Phase Chemistry (The "Wet" Fix)

The protonation state of the benzisoxazole ring affects its stability.

  • Buffer Selection:

    • Avoid: Trifluoroacetic Acid (TFA). It causes ion suppression and often requires higher source energy to overcome signal loss, worsening ISF.

    • Recommended: Ammonium Formate (5mM) + 0.1% Formic Acid .[3] The ammonium ions can provide a "softer" protonation environment and help with desolvation at lower temperatures.

  • Organic Modifier:

    • Methanol (MeOH): Generally "softer" than Acetonitrile. MeOH has a higher boiling point, which seems counter-intuitive, but it often forms stable clusters that protect the ion during the transition to the gas phase.

    • Protocol: If using ACN, try a 50:50 ACN:MeOH blend in the B-line.

Troubleshooting Decision Tree

Use this logic flow to systematically resolve stability issues during method development.

Optimization_Flow Problem Low Sensitivity / High Fragments Check1 Step 1: Lower Cone Voltage (Try 15V) Problem->Check1 Decision1 Signal Improved? Check1->Decision1 Check2 Step 2: Lower Source Temp (Try 300°C) Decision1->Check2 No Success Method Validated Decision1->Success Yes Decision2 Signal Improved? Check2->Decision2 Check3 Step 3: Change Mobile Phase (Switch ACN to MeOH) Decision2->Check3 No Decision2->Success Yes Check3->Success Works Fail Check Purity/Degradation (NMR/HPLC-UV) Check3->Fail Fails

Caption: Systematic workflow for isolating the cause of in-source fragmentation.

Frequently Asked Questions (FAQ)

Q: Why does the d4-labeled standard fragment differently than the analyte? A: While the chemical bond strengths are similar, the Deuterium Isotope Effect can slightly alter the vibrational energy required to break bonds. More importantly, if your sample matrix suppresses the ionization efficiency, the "effective" energy felt by the IS (which elutes closely but potentially with different co-eluting matrix components) might differ. Solution: Ensure perfect chromatographic co-elution and use the "Optimized" conditions listed above to minimize the energy variance.

Q: Can I just quantify using the fragment ion? A: Technically, yes (this is called "Pseudo-MRM"). However, it is risky . In-source fragmentation is less reproducible than collision cell fragmentation.[1] Small fluctuations in source vacuum or temperature will drastically change the ratio of Parent-to-Fragment, destroying your assay's precision (%CV).[1] Always aim to quantify the intact precursor.

Q: I lowered the temperature, but now my signal is unstable. Why? A: You likely lowered it too much, leading to incomplete desolvation (wet droplets entering the analyzer). Fix: If you lower the temperature, you must also lower the flow rate (e.g., from 0.6 mL/min to 0.3 mL/min) or increase the Desolvation Gas Flow slightly to compensate.

References

  • Risperidone Fragmentation Pathways: Title: "Proposed fragmentation pathways of risperidone and 9-hydroxyrisperidone..."[1][4][5] Source: ResearchGate / Journal of Chromatography B Link:[1]

  • General Strategies for Labile Compounds: Title: "Optimization of Electrospray Ionization Source Parameters... To Reduce Misannotation of In-Source Fragments" Source: NIH / PubMed Central Link:

  • Benzisoxazole Stability in LC-MS: Title: "Development and Validation of LC/MS/MS Analysis for Risperidone" (Discusses source parameters) Source: NIH / PMC Link:

  • Agilent Source Optimization Guide (Industry Standard): Title: "Optimizing the Agilent Multimode Source" (Technical Note on ESI vs APCI for fragile molecules) Source: Agilent Technologies Link:

Sources

Topic: Addressing Poor Chromatographic Peak Shape of 5-Fluoro Risperidone-d4

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Fluoro Risperidone-d4 Peak Shape Analysis

Case ID: TRB-RISP-D4-001 Status: Open Analyst Level: Senior Application Scientist

Introduction: The Chemistry of the Problem

Welcome to the Technical Support Center. You are likely observing tailing, splitting, or broadening in your 5-Fluoro Risperidone-d4 internal standard peak. To fix this, we must first understand the molecule.

5-Fluoro Risperidone is a structural analog of Risperidone. Like its parent, it contains a piperidine ring and a pyrimidinone moiety.

  • Key pKa: ~8.8 (Piperidine nitrogen, basic).

  • Secondary pKa: ~3.0 (Pyrimidinone).

The Root Cause: At neutral or slightly acidic pH (pH 4–6), the piperidine nitrogen is protonated (


). Standard silica-based HPLC columns possess residual silanols (

) which ionize to

above pH 3.5. The strong electrostatic attraction between the cationic drug and the anionic silanol causes secondary retention , manifesting as severe peak tailing.

Module 1: Diagnostic Workflow (Visualized)

Before altering your method, use this logic flow to isolate the variable causing the distortion.

TroubleshootingFlow Start START: Describe Peak Issue Split Is the peak SPLIT or BROAD? Start->Split Tail Is the peak TAILING (As > 1.5)? Start->Tail DiluentCheck Check Sample Diluent. Is it 100% Organic? Split->DiluentCheck Yes pHCheck Check Mobile Phase pH. Is pH < 3.0 or > 7.0? Tail->pHCheck Yes FixDiluent ACTION: Match Diluent to Initial Mobile Phase DiluentCheck->FixDiluent Yes (Strong Solvent Effect) FixpH ACTION: Add Modifier (TEA) or Buffer (Ammonium Acetate) pHCheck->FixpH No (pH is 3-7 range) ColumnCheck Check Column Type. Is it fully end-capped? pHCheck->ColumnCheck Yes (pH is optimized) NewCol ACTION: Switch to Hybrid Particle (HSS/CSH) ColumnCheck->NewCol No (Standard Silica)

Figure 1: Decision tree for isolating peak shape issues based on visual symptoms (Splitting vs. Tailing).

Module 2: Critical Critical Protocol Adjustments

Issue A: The "Strong Solvent" Effect (Peak Splitting)

If your 5-Fluoro Risperidone-d4 appears as a doublet or a broad, flat-topped peak, the issue is likely diluent mismatch .

  • Mechanism: If you dissolve the sample in 100% Methanol (MeOH) or Acetonitrile (ACN) but your gradient starts at 90% Water, the sample "travels" faster than the mobile phase at the column head, causing band spreading before separation begins.

Corrective Protocol:

  • Assess Solubility: Ensure the standard is soluble in a weaker solvent.

  • Diluent Adjustment: Reformulate your sample diluent to match the initial gradient conditions .

    • Example: If Mobile Phase A is 10mM Ammonium Acetate and B is Methanol (90:10 Start), your diluent should be 90:10 Buffer:MeOH .

  • Injection Volume: If you must use high organic diluent (e.g., for solubility), reduce injection volume to <5 µL.

Issue B: Silanol Interactions (Peak Tailing)

If the peak has a "shark fin" shape (sharp front, long tail), the basic amine is sticking to the column.

Corrective Protocol (LC-MS Compatible): Use a "Chaotropic" Buffer or High pH strategy.

  • Buffer Selection: Replace Formic Acid (weak ion suppressor) with Ammonium Acetate or Ammonium Formate .

    • Concentration: Minimum 10 mM. The ammonium ions (

      
      ) flood the surface and compete with the Risperidone amine for silanol sites.
      
  • pH Adjustment:

    • Option 1 (High pH): Use a hybrid column (e.g., Waters XBridge, Agilent Poroshell HPH) and adjust pH to 10.0 using Ammonium Hydroxide. At pH 10, the Risperidone amine is deprotonated (neutral) and will not interact with silanols.

    • Option 2 (Low pH): Adjust pH to < 3.0 using Formic Acid/TFA. At this pH, silanols are protonated (

      
      ) and neutral, reducing interaction.
      

Module 3: Optimized Method Parameters

The following table contrasts a "Standard" method (often problematic) with an "Optimized" method for 5-Fluoro Risperidone-d4.

ParameterStandard (Problematic)Optimized (Recommended)Rationale
Column Standard C18 (5µm)C18 Hybrid / Charged Surface (CSH) Hybrid particles resist high pH; CSH repels basic analytes.
Mobile Phase A 0.1% Formic Acid in Water10mM Ammonium Acetate (pH 9.0) High pH neutralizes the drug amine; Ammonium ions mask silanols.
Mobile Phase B AcetonitrileMethanol/Acetonitrile (50:50) Methanol often provides better selectivity for fluorinated analogs.
Diluent 100% Acetonitrile10% ACN / 90% Buffer A Prevents "Strong Solvent Effect" and peak splitting.
Temp 25°C40°C Higher temp improves mass transfer, sharpening peaks.

Module 4: Mechanism of Interaction (Visualized)

Understanding the interaction at the molecular level ensures you don't repeat the error in future method development.

SilanolInteraction cluster_legend Interaction Key Silica Silica Surface Si-O^- Si-O^- Drug Risperidone-d4 NH+ Drug->Silica Strong Attraction (Tailing) Buffer Ammonium Buffer NH4+ Buffer->Silica Blocks Sites (Improved Shape) Legend Without Buffer: Drug sticks to Silica With Buffer: NH4+ blocks Silica

Figure 2: Competitive binding mechanism. Ammonium ions (Green) outcompete the Drug (Blue) for active Silica sites (Red), eliminating tailing.

Frequently Asked Questions (FAQ)

Q1: Will the "d4" isotope label affect the peak shape compared to the native parent? A: Generally, no. Deuterium isotopes have a negligible effect on peak shape. However, they may cause a slight shift in retention time (usually eluting slightly earlier) due to the "Deuterium Isotope Effect."[1] If the d4 peak is splitting but the native is not, check your injection solvent immediately—you may be dissolving the standard in pure methanol while the sample is in water.

Q2: Can I use Triethylamine (TEA) to fix the tailing? A: Only for UV detection. Do not use TEA for LC-MS as it causes severe, persistent signal suppression. For LC-MS, use Ammonium Acetate or Ammonium Fluoride.

Q3: My USP Tailing Factor is 1.8. Is this acceptable? A: For complex basic drugs like Risperidone, USP <621> often accepts tailing up to 2.0. However, for accurate quantitation of an internal standard, you should aim for < 1.5 to ensure the integration start/end points are consistent.

References

  • USP Monographs: Risperidone. United States Pharmacopeia (USP). (Specifies system suitability requirements, including tailing factors < 1.5 and resolution parameters).

  • McCalley, D. V. (2023). "Troubleshooting Peak Shape Problems in HPLC: Ionized silanol groups on the base particle are a common cause of peak tailing for basic analytes." Chemical Communications, 59, 7887–7899.

  • Restek Corporation. "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" Chromablography. (Detailed guide on silanol interactions with basic amines).

  • MAC-MOD Analytical. "The Effect of Sample Diluent on Peak Shape." Knowledge Note. (Explains the mechanics of peak splitting due to strong solvent injection).

  • Dubey, S. K., et al. (2017).[2] "Spectrophotometric Determination of pKa and Log P of Risperidone." Journal of Applied Pharmaceutical Science, 7(11), 155-158.[2] (Establishes the pKa of Risperidone at 8.62, critical for pH selection).

Sources

Technical Support Center: Isotopic Exchange in Deuterated Standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Prevention of Deuterium-Hydrogen Exchange (DHE) in LC-MS/MS

Executive Summary: The Physics of "Disappearing" Labels

Welcome to the advanced support tier. If you are reading this, you are likely observing a phenomenon where your deuterated internal standard (IS) is losing signal intensity, shifting in mass, or causing quantitative bias.[1]

The Core Issue: Deuterium (


H) is chemically similar to Protium (

H), but it is not identical. While we often treat C-D bonds as permanent, they are susceptible to Isotopic Exchange (Back-Exchange) under specific pH, temperature, and solvent conditions. This guide moves beyond basic "check your pipette" advice to address the thermodynamic and kinetic root causes of isotopic instability.

Diagnostic Module: Is it Exchange or Suppression?

Before altering your method, you must distinguish between Matrix Suppression and Isotopic Exchange .

Interactive Troubleshooting Workflow

DiagnosticTree Start Symptom: Low IS Signal Q1 Check Mass Spectrum of IS. Do you see [M-1] or [M-2] peaks? Start->Q1 Result_Suppression Diagnosis: Ion Suppression. (Matrix Effect) Q1->Result_Suppression No, Mass is accurate Q2 Does the IS peak shape broaden or split? Q1->Q2 Yes, Mass is shifting lower Result_Exchange Diagnosis: D/H Exchange. (Chemical Instability) Action_Solvent Action: Check Solvent. Are you using MeOH/Water with protic sites? Result_Exchange->Action_Solvent Action_pH Action: Check pH. Is pH > 7 or < 3? (Catalysis Zone) Result_Exchange->Action_pH Q2->Result_Exchange Yes Q2->Action_Solvent No, peak is sharp but wrong mass

Figure 1: Diagnostic decision tree to differentiate between matrix-induced suppression and true isotopic exchange.

Technical Deep Dive: Mechanisms of Exchange

FAQ 1: Why is my "stable" deuterated standard losing mass?

Answer: You are likely experiencing Acid/Base-Catalyzed Keto-Enol Tautomerism . While deuterium on an aromatic ring is generally stable, deuterium placed on a carbon alpha to a carbonyl group (ketone, aldehyde, ester) is labile .

  • The Mechanism: In the presence of protic solvents (Water, Methanol) and a catalyst (formic acid in your mobile phase or basic buffers), the alpha-proton usually exchanges via an enol intermediate.

  • The Consequence: Your D5-standard slowly becomes D4, D3, etc., inside the autosampler. This creates "Crosstalk" where your IS decays into the mass channel of your analyte or a lower mass isobar.

Visualizing the Keto-Enol Exchange

KetoEnol cluster_0 Critical Failure Point: The Alpha-Carbon Keto_D Keto Form (Deuterated) R-CD2-C(=O)-R Enol Enol Intermediate R-CD=C(OD)-R Keto_D->Enol + H+ (Acid Cat.) Loss of D+ Keto_H Keto Form (Exchanged) R-CHD-C(=O)-R Enol->Keto_H + H+ (Solvent) Tautomerization

Figure 2: Mechanism of D/H exchange at the alpha-carbon position via acid-catalyzed tautomerization.

FAQ 2: Which positions are safe?

Refer to the Label Stability Matrix below before selecting a standard.

Label PositionStability ProfileRisk LevelRecommended Solvent
Aromatic Ring HighLowMeOH, ACN, Water
Aliphatic Chain HighLowMeOH, ACN, Water
Alpha-Carbonyl Unstable Critical Aprotic (ACN, DMSO) only
Hydroxyl (-OD) Instant ExchangeN/AUseless in protic solvents
Amine (-ND) Instant ExchangeN/AUseless in protic solvents

Expert Insight: Never rely on -OD, -ND, or -SD labeled standards for LC-MS applications involving reverse-phase chromatography. These exchange instantaneously with the mobile phase water [1].

Prevention & Recovery Protocols

Protocol A: The "Zero-Time" Stability Validation

Use this protocol to validate if your IS is suitable for your specific extraction method.

Objective: Determine if D/H exchange is occurring during sample preparation.

  • Preparation: Prepare IS spiking solution in Acetonitrile (ACN) (Aprotic).

  • Control (T0): Spike IS into neat ACN. Inject immediately.

  • Test (T_Inc): Spike IS into your extraction buffer (e.g., Plasma + 1% Formic Acid).

  • Incubation: Let stand at Room Temperature for 4 hours (mimicking autosampler time).

  • Analysis: Inject T_Inc.

  • Calculation:

    
    
    Note: Also monitor the (M-1) mass channel. If the parent drops and (M-1) rises, it is exchange.
    
FAQ 3: My retention times are shifting. Is this exchange?

Answer: Not necessarily. This is likely the Deuterium Isotope Effect . C-D bonds are shorter and stronger than C-H bonds, making deuterated molecules slightly less lipophilic.

  • Symptom: The deuterated IS elutes slightly earlier than the analyte.

  • Risk: If the shift moves the IS out of the ion suppression zone (or into it) while the analyte remains affected, your quantification will fail [2].

  • Solution: Use

    
    C or 
    
    
    
    N
    labeled standards if the retention time shift > 0.1 min causes integration issues. These isotopes do not alter lipophilicity significantly [3].

References

  • BenchChem. (2025).[2][3][4][5] Technical Support Center: Overcoming Challenges with Deuterated Internal Standards in Bioanalysis.

  • Wang, S., et al. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Clinical Mass Spectrometry.[6]

  • KCAS Bio. (2020).[7] LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis.

  • ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

Sources

Improving recovery of 5-Fluoro Risperidone-d4 from plasma samples

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support center for improving the recovery of 5-Fluoro Risperidone-d4 (and its unlabeled analogs) from plasma matrices.

This guide moves beyond generic protocols, focusing on the specific physicochemical interactions—primarily the basic piperidine nitrogen (pKa ~8.6) and the lipophilic benzisoxazole moiety —that dictate extraction efficiency.

Case Overview & Molecular Profile

Molecule: 5-Fluoro Risperidone-d4 (Internal Standard) Chemical Class: Benzisoxazole derivative / Atypical Antipsychotic analog. Key Physicochemical Properties:

  • Basicity (pKa): ~8.6 (Dominant amine).

  • Lipophilicity (LogP): ~3.5 (High affinity for organic solvents).

  • Matrix Challenge: Plasma proteins (Albumin/AGP) bind strongly (>90%); Phospholipids cause significant ion suppression in LC-MS/MS.

Module 1: Diagnostic Troubleshooting (Q&A)
Issue 1: "My absolute recovery is consistently low (<40%) using Liquid-Liquid Extraction (LLE)."

Root Cause: Incorrect pH Control. Risperidone and its 5-fluoro analogs are weak bases. At physiological pH (7.4) or acidic pH, the molecule is protonated (


) and highly water-soluble. It will not partition effectively into an organic solvent like Ethyl Acetate or MTBE.

Corrective Action: You must drive the pH at least 2 units above the pKa to ensure the molecule is neutral (


).
  • Protocol Adjustment: Add a buffer to the plasma before adding the organic solvent.

  • Target pH: 9.5 – 10.0.

  • Recommended Buffer: 0.1 M Ammonium Hydroxide or Sodium Carbonate.

  • The Check: If you are using water or acidic buffers (like Formic Acid) during extraction, stop. Switch to alkaline conditions.

Issue 2: "I see high recovery of the analyte, but the Internal Standard (d4) signal is suppressing."

Root Cause: Phospholipid Build-up (Matrix Effect). Even if extraction efficiency is high, co-eluting phospholipids (GPC/LPC) from the plasma can suppress ionization in the MS source. Because the d4-isotope elutes almost identically to the analyte, it sits right in the suppression zone.

Corrective Action:

  • Immediate Fix: Monitor the phospholipid transition (m/z 184 -> 184) to see if it overlaps with your 5-Fluoro Risperidone-d4 peak.

  • Protocol Upgrade: If using Protein Precipitation (PPT), switch to Phospholipid Removal Plates (e.g., HybridSPE or Ostro). If using LLE, ensure you are not transferring the "rag layer" (interface) where lipids accumulate.

Issue 3: "My recovery is variable (High %CV) between replicates."

Root Cause: Inadequate Protein Disruption or Equilibrium Time. 5-Fluoro Risperidone binds effectively to Alpha-1-acid glycoprotein (AAG). If the Internal Standard isn't given time to equilibrate and displace the endogenous analyte (or bind equally), extraction will be inconsistent.

Corrective Action:

  • Step: After adding the 5-Fluoro Risperidone-d4 working solution to the plasma, vortex for 30 seconds and let stand for 5-10 minutes before adding the extraction buffer/solvent. This ensures the IS integrates into the matrix similarly to the analyte.

Module 2: Optimized Extraction Workflows

Below are two field-validated protocols. Method A (LLE) is preferred for sensitivity. Method B (MCX SPE) is preferred for cleanliness and automation.

Method A: Alkaline Liquid-Liquid Extraction (LLE)

Best for: High sensitivity, removing salts.

  • Aliquot: Transfer 200 µL Plasma to a glass tube.

  • IS Addition: Add 20 µL 5-Fluoro Risperidone-d4 working solution. Vortex 30s. Wait 5 min.

  • Alkalinization (CRITICAL): Add 200 µL 0.1 M NaOH or 0.5 M Ammonium Carbonate (pH 10) . Vortex.

  • Extraction: Add 1.5 mL Ethyl Acetate or MTBE (Methyl tert-butyl ether) .

  • Mix: Mechanical shaker for 10 minutes (vigorous).

  • Separation: Centrifuge at 4000 rpm for 5 min.

  • Transfer: Flash freeze the aqueous layer (dry ice bath) and pour off the organic layer into a clean tube.

  • Dry: Evaporate under Nitrogen at 40°C.

  • Reconstitute: 100 µL Mobile Phase (e.g., 20:80 ACN:Water + 0.1% Formic Acid).

Method B: Mixed-Mode Cation Exchange (MCX) SPE

Best for: Removing phospholipids and achieving <5% matrix effect.

  • Conditioning: 1 mL Methanol, then 1 mL Water.

  • Loading: Acidify plasma (200 µL) with 200 µL 4% Phosphoric Acid (Ionizes the base to bind to the sorbent). Load sample.

  • Wash 1: 1 mL 2% Formic Acid (Removes proteins/acidic interferences).

  • Wash 2: 1 mL Methanol (Removes neutral lipids/hydrophobic interferences). Note: The analyte stays bound via ionic interaction.

  • Elution: 1 mL 5% Ammonium Hydroxide in Methanol . (Neutralizes the analyte, releasing it from the sorbent).

Module 3: Comparative Data & Solvent Selection

The choice of solvent in LLE drastically affects recovery yield for benzisoxazole derivatives.

Solvent SystempH ConditionEst. Recovery (%)Matrix CleanlinessNotes
Dichloromethane (DCM) Neutral< 40%LowPoor recovery without pH adjustment.
Ethyl Acetate Alkaline (pH 10) > 85% ModerateRecommended. Best balance of recovery/evaporation speed.
MTBE Alkaline (pH 10)~ 80%HighCleaner supernatant than Ethyl Acetate; less phospholipid carryover.
Hexane/IPA (95:5) Alkaline (pH 10)~ 70%Very HighVery clean, but lower absolute recovery.
Module 4: Logic Visualization
Figure 1: Extraction Strategy Decision Tree

This diagram guides the selection of the extraction method based on laboratory constraints and sensitivity needs.

ExtractionStrategy Start Start: Plasma Sample (5-Fluoro Risperidone-d4) Sensitivity Is Sensitivity < 0.5 ng/mL required? Start->Sensitivity Throughput Is High Throughput (>100 samples/day) required? Sensitivity->Throughput No (Limit > 1 ng/mL) LLE_Choice Liquid-Liquid Extraction (LLE) Solvent: Ethyl Acetate/MTBE Sensitivity->LLE_Choice Yes (High Sensitivity) PPT Protein Precipitation (PPT) (ACN/MeOH 3:1) Throughput->PPT Yes SPE_Choice Solid Phase Extraction (SPE) Mixed-Mode Cation Exchange (MCX) Throughput->SPE_Choice No (Cleanliness Priority) MatrixCheck Check Phospholipids (m/z 184) PPT->MatrixCheck HybridSPE Use HybridSPE / Ostro Plates (Remove Phospholipids) MatrixCheck->HybridSPE Suppression Detected Alkaline CRITICAL STEP: Adjust pH > 9.5 (NaOH/NH4OH) LLE_Choice->Alkaline Required for Basic Amine Alkaline->SPE_Choice Alternative

Caption: Decision tree for selecting the optimal extraction methodology based on sensitivity requirements and throughput constraints.

Figure 2: Mechanism of pH-Dependent Recovery

Understanding why alkali is necessary for LLE recovery.

pH_Mechanism Acidic Acidic/Neutral pH (< 8.0) Protonated State (BH+) Solubility_Water High Water Solubility Stays in Plasma Acidic->Solubility_Water Ionized Recovery High Recovery Yield Solubility_Water->Recovery Low Yield Alkaline Alkaline pH (> 9.5) Deprotonated State (B) Solubility_Org High Organic Solubility Migrates to Ethyl Acetate Alkaline->Solubility_Org Neutral Solubility_Org->Recovery Optimal Yield

Caption: The chemical mechanism dictating why pH adjustment >9.5 is non-negotiable for extracting benzisoxazole derivatives.

References
  • Remmerie, B. M., et al. (2003).[1] "Validated method for the determination of risperidone and 9-hydroxyrisperidone in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B.

    • Relevance: Establishes the baseline for SPE extraction using mixed-mode phases for risperidone deriv
  • Dubey, S. K., et al. (2017). "Spectrophotometric Determination of pKa and Log P of Risperidone." Journal of Applied Pharmaceutical Science.

    • Relevance: Provides the specific pKa (8.62) and LogP (3.[2]50) data points that justify the alkaline LLE strategy.

  • Chambers, E., et al. (2007). "Systematic investigation of strategies for reducing phospholipid matrix effects in LC-MS/MS bioanalysis." Journal of Chromatography B.

    • Relevance: Authoritative source on why standard protein precipitation fails for plasma bioanalysis and how to mitig
  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."

    • Relevance: Defines the acceptance criteria for recovery and matrix effects (IS vari

Sources

Technical Support Center: High-Resolution Solutions for Risperidone & Analog Isobaric Interferences

[1]

Executive Summary: The Isobaric Challenge

Welcome to the technical support center. You are likely encountering difficulty quantifying 5-Fluoro Risperidone (often designated as EP Impurity D ) in the presence of the parent drug, Risperidone , or its metabolites.[1]

The core chemical challenge here is positional isomerism .

  • Risperidone: Fluorine at position 6 of the benzisoxazole ring.[2]

  • 5-Fluoro Risperidone: Fluorine at position 5.[1][3][4][5]

Because these two compounds share an identical elemental formula (


Mass Spectrometry (MS) alone cannot distinguish them.1

While using 5-Fluoro Risperidone-d4 is the correct strategy for normalizing matrix effects, it does not solve the spectral overlap.[1] This guide details the chromatographic and mass spectrometric protocols required to resolve these interferences.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: I am using 5-Fluoro Risperidone-d4 as my Internal Standard (IS), but my calibration curves are non-linear at the lower limit. Why?

A: This is a classic symptom of "Crosstalk" or Co-elution Interference from the parent drug. Even with a deuterated IS, you likely face two issues:

  • The "Parent" Overlap: If you are analyzing biological samples, the concentration of Risperidone (Parent) is likely orders of magnitude higher than the 5-Fluoro impurity. If they co-elute, the parent's ion beam can saturate the detector or suppress the ionization of your trace impurity and its d4-IS.

  • Isotopic Contribution: While rare for small molecules, if the parent drug concentration is extremely high, its M+4 isotope (natural abundance) could theoretically contribute to the d4 channel, though this is usually negligible compared to the In-Source Fragmentation of metabolites.[1]

Diagnostic Step: Run a "Null Injection": Inject a high-concentration standard of only Risperidone (Parent).[1] Monitor the MRM transition for 5-Fluoro Risperidone. If you see a peak, you have chromatographic co-elution that MS cannot filter.[1]

Q2: Can I use standard C18 columns to separate 5-Fluoro Risperidone from Risperidone?

A: Generally, No. Standard C18 columns rely on hydrophobic interactions.[1] Since the only difference between the two compounds is the position of a fluorine atom on an aromatic ring, their hydrophobicity is nearly identical. You require a stationary phase that exploits pi-pi interactions or shape selectivity .[1]

Recommended Solution: Switch to a Biphenyl or PFP (Pentafluorophenyl) stationary phase.[1] These phases interact specifically with the fluorine position and the aromatic ring electron density, often providing the necessary baseline separation.

Q3: I see a peak in my 5-Fluoro Risperidone channel even in blank matrix. Is my IS contaminated?

A: It is possible, but check for Risperidone N-Oxide first.[1] Risperidone N-oxide is a common metabolite.[1] In the hot electrospray source (ESI), N-oxides often undergo In-Source Fragmentation (loss of oxygen, -16 Da), converting them back into the parent mass (

11

Part 2: Experimental Protocols

Protocol A: Chromatographic Resolution of Positional Isomers

To accurately quantify 5-Fluoro Risperidone using its d4-IS, you must physically separate it from Risperidone (6-Fluoro).[1]

Method Parameters:

ParameterSpecificationRationale
Column Biphenyl or F5 (PFP) (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 2.1 mm)Biphenyl phases offer enhanced pi-pi selectivity crucial for separating positional isomers of fluorinated aromatics.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5 - 5.[1]5)Moderate pH suppresses silanol activity while maintaining ionization.[1]
Mobile Phase B Methanol (MeOH)MeOH often provides better selectivity for isomeric separations than Acetonitrile due to protic solvent interactions.[1]
Flow Rate 0.4 - 0.5 mL/minOptimized for UPLC/UHPLC efficiency.[1]
Gradient Shallow ramp (e.g., 30% B to 45% B over 8 minutes)Isomers require a "flat" gradient to maximize interaction time with the stationary phase.[1]
Protocol B: Optimizing the Internal Standard (5-Fluoro Risperidone-d4)

Using the d4-IS requires ensuring it tracks the specific isomer and not the parent.

  • IS Purity Check: Infuse the d4-IS alone and monitor the d0 transition (unlabeled). Contribution should be < 0.5%.[1]

  • Retention Time Matching: The d4-IS should elute at the exact same time as 5-Fluoro Risperidone. Note that deuterium labeling can sometimes cause a slight retention time shift (deuterium isotope effect), usually eluting slightly earlier.[1] Ensure your integration window captures both.

Part 3: Visualizing the Workflow

Workflow 1: Diagnostic Logic for Isobaric Interference

This logic tree guides you through identifying whether your interference is spectral (MS) or physical (Chromatography).[1]

InterferenceLogicStartStart: Interference Detectedin 5-Fluoro Risperidone ChannelStep1Inject Pure Risperidone Parent(High Conc, No IS)Start->Step1Decision1Signal detected in5-Fluoro Channel?Step1->Decision1ResultChromIssue: Co-elution of Isomers(MS cannot distinguish)Decision1->ResultChromYesStep2Inject Blank Matrix + IS onlyDecision1->Step2NoActionChromAction: Switch to Biphenyl/PFP ColumnOptimize Gradient SlopeResultChrom->ActionChromDecision2Signal detected inAnalyte Channel?Step2->Decision2ResultImpurityIssue: IS contains Unlabeled Impurityor Cross-talkDecision2->ResultImpurityYesEndSystem CleanRe-validate MatrixDecision2->EndNoActionPureAction: Check IS PurityAdjust MRM TransitionsResultImpurity->ActionPure

Caption: Decision matrix for isolating the source of isobaric interference in Risperidone isomer analysis.

Workflow 2: Mechanism of In-Source Interference

Understanding how metabolites mimic the parent/isomer is crucial for avoiding false positives.

InSourceFragN_OxideRisperidone N-Oxide(Metabolite)MW: 426ESI_SourceESI Source(High Temp/Voltage)N_Oxide->ESI_SourceFragIn-Source ReductionLoss of Oxygen (-16 Da)ESI_Source->FragArtifactArtifact Ion[M+H]+ = 411.2(Isobaric to 5-Fluoro Risperidone)Frag->ArtifactDetectorFalse Positive SignalArtifact->DetectorIf Co-eluting

Caption: Pathway showing how N-Oxide metabolites can generate false isobaric signals via in-source fragmentation.

Part 4: References & Validated Sources

  • European Pharmacopoeia (Ph.[1][4] Eur.). Risperidone Monograph: Impurity D (5-Fluoro Risperidone).[1][3][4] The primary regulatory standard defining the 5-fluoro isomer as a critical process impurity.

    • Source:[1]

  • Maślanka, A., Krzek, J., & Patrzałek, A. (2009). Determination of risperidone in tablets in the presence of its degradation products and placebo-derived constituents.[1][6] Acta Poloniae Pharmaceutica.[1][6] (Demonstrates stability-indicating methods).

    • Source:[1]

  • Bhatt, K.K., et al. Stability Indicating HPLC Determination of Risperidone in Bulk Drug and Pharmaceutical Formulations.[1] (Discusses separation of oxidative degradants).

    • Source:[1]

  • Subramanian, G. (2020).[1] Chiral Separation Techniques: A Practical Approach.[1] (Reference for using PFP/Biphenyl phases for positional isomers and fluorinated compounds).

    • Source:[1]

Disclaimer: This guide is intended for research and development purposes. All analytical methods should be validated according to ICH Q2(R1) guidelines before use in regulated environments.

Validation & Comparative

A Comparative Guide to Risperidone Stable Isotopes for Quantitative Bioanalysis: Spotlight on 5-Fluoro Risperidone-d4

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quantification of therapeutic drugs and their metabolites in biological matrices is a cornerstone of pharmacokinetic (PK) and bioequivalence studies. The precision of this analysis hinges on the use of an appropriate internal standard (IS). In the realm of liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-ISs) are the gold standard, offering unparalleled accuracy by compensating for variability during sample processing and analysis.[1][2]

This guide provides an in-depth comparison of 5-Fluoro Risperidone-d4 against other commonly used risperidone stable isotopes. We will delve into the structural nuances, theoretical performance advantages, and practical application in a validated bioanalytical workflow, providing the technical insights necessary for informed selection in your research.

The Critical Role of an Internal Standard in Risperidone Bioanalysis

Risperidone is an atypical antipsychotic agent that undergoes extensive metabolism, primarily via the cytochrome P450 2D6 (CYP2D6) enzyme, to its major active metabolite, 9-hydroxyrisperidone.[3][4] The combined plasma concentration of risperidone and 9-hydroxyrisperidone, often referred to as the "active moiety," is considered crucial for its therapeutic effect.[5]

Accurate quantification is therefore essential, and a SIL-IS is highly recommended by regulatory bodies like the FDA to ensure the reliability of bioanalytical data.[6][7] An ideal SIL-IS is chemically identical to the analyte, co-elutes chromatographically, and experiences the same extraction efficiency and matrix effects, but is mass-shifted to be distinguishable by the mass spectrometer.[8][9] This ensures that any analyte loss or signal fluctuation during the analytical process is mirrored by the IS, allowing for precise and accurate normalization.

The Landscape of Risperidone Stable Isotopes: A Structural Comparison

Several deuterated forms of risperidone are available for use as internal standards. The primary distinction among them lies in the number and position of the deuterium atoms. Here, we compare the standard Risperidone-d4 and Risperidone-d6 with the alternative 5-Fluoro Risperidone-d4.

CompoundMolecular FormulaMolecular Weight ( g/mol )Isotopic Label PositionKey Structural Feature
Risperidone C₂₃H₂₇FN₄O₂410.5N/AFluorine at the 6-position of the benzisoxazole ring.[10]
Risperidone-d4 C₂₃H₂₃D₄FN₄O₂414.5Four deuterium atoms on the ethyl side chain.[11]Standard deuterated analog of the parent drug.
Risperidone-d6 C₂₃H₂₁D₆FN₄O₂416.5Six deuterium atoms, typically on the piperidine ring.[12]Higher mass shift compared to d4 version.
5-Fluoro Risperidone-d4 C₂₃H₂₃D₄FN₄O₂414.5Four deuterium atoms on the ethyl side chain.[13]Fluorine at the 5-position of the benzisoxazole ring.[13]
Structural Visualization

G cluster_0 Risperidone (6-Fluoro) cluster_1 Risperidone Analog (5-Fluoro) a Risperidone (C₂₃H₂₇FN₄O₂) b Risperidone-d4 (C₂₃H₂₃D₄FN₄O₂) Labels on ethyl chain c Risperidone-d6 (C₂₃H₂₁D₆FN₄O₂) Labels on piperidine ring d 5-Fluoro Risperidone-d4 (C₂₃H₂₃D₄FN₄O₂) Labels on ethyl chain

Caption: Structural relationship of risperidone and its stable isotopes.

Core Directive: Choosing the Optimal Isotope

The choice between these standards is not arbitrary. It involves a critical assessment of potential analytical challenges, including metabolic stability of the label and chromatographic separation from the analyte and its metabolites.

1. Deuterium Labeling Position and Stability: Both Risperidone-d4 and 5-Fluoro Risperidone-d4 feature deuterium labels on the ethyl chain connecting the piperidine and pyrido-pyrimidinone rings.[11][13] This position is distant from the primary sites of metabolism (hydroxylation of the pyrido-pyrimidinone moiety and N-dealkylation) and is therefore considered chemically stable, with a low risk of back-exchange of deuterium for hydrogen during sample processing or ionization.[14] A mass increase of four is typically sufficient to prevent isotopic crosstalk between the analyte and the IS.[15]

2. The Case for 5-Fluoro Risperidone-d4: The unique feature of 5-Fluoro Risperidone-d4 is the positional isomerism of the fluorine atom on the benzisoxazole ring (5-position vs. the natural 6-position). While it is not an exact chemical analog of risperidone, this subtle structural modification can be advantageous.

  • Co-elution with Analyte: In reversed-phase liquid chromatography, 5-Fluoro Risperidone-d4 is expected to have a retention time nearly identical to that of risperidone. This is the most critical feature of a SIL-IS, as it ensures both the analyte and the IS experience the same matrix effects at the same point in time, leading to accurate correction.[1]

  • Potential for Reduced Interference: In very rare instances, an analyte and its SIL-IS can exhibit slightly different fragmentation patterns or in-source stability. While Risperidone-d4 is an excellent standard, the use of a positional isomer like 5-Fluoro Risperidone-d4 provides an alternative that may behave more ideally under specific LC-MS/MS conditions. Its performance should be thoroughly evaluated during method development.

Experimental Protocol: A Validated LC-MS/MS Workflow for Risperidone Quantification

This protocol outlines a robust and self-validating method for the simultaneous quantification of risperidone and 9-hydroxyrisperidone in human plasma using 5-Fluoro Risperidone-d4 as an internal standard.

Materials and Reagents
  • Reference Standards: Risperidone, 9-Hydroxyrisperidone, 5-Fluoro Risperidone-d4.

  • Solvents: HPLC-grade acetonitrile and methanol; Formic acid.

  • Reagents: Human plasma (K₂EDTA).

Sample Preparation: Protein Precipitation
  • Rationale: This is a rapid and effective method for removing the majority of plasma proteins, which can interfere with the analysis and damage the LC column.

  • Procedure:

    • Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the internal standard working solution (e.g., 500 ng/mL 5-Fluoro Risperidone-d4 in methanol).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 30 seconds to ensure thorough mixing.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer 200 µL of the supernatant to a clean autosampler vial.

    • Inject 5 µL into the LC-MS/MS system.

Liquid Chromatography Conditions
  • Rationale: A C18 column provides excellent retention and separation for moderately polar compounds like risperidone. The gradient elution ensures that both the parent drug and its more polar metabolite are eluted efficiently with good peak shape.

  • Parameters:

    • Column: Phenyl-hexyl column (e.g., 50 x 2.1 mm, 3.5 µm).[16]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 20% B and re-equilibrate for 1 minute.

    • Column Temperature: 40°C.

Mass Spectrometry Conditions
  • Rationale: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity. The precursor ions (parent molecule) are selected in the first quadrupole, fragmented, and then specific product ions are monitored in the third quadrupole.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transitions:

      • Risperidone: Q1 m/z 411.3 → Q3 m/z 191.1[17]

      • 9-Hydroxyrisperidone: Q1 m/z 427.2 → Q3 m/z 207.1[18]

      • 5-Fluoro Risperidone-d4 (IS): Q1 m/z 415.3 → Q3 m/z 195.1 (predicted, requires optimization)

Workflow Visualization

Caption: Bioanalytical sample preparation and analysis workflow.

Data Validation and Performance Expectations

A method using a high-quality SIL-IS like 5-Fluoro Risperidone-d4 should meet the stringent validation criteria set by regulatory agencies.[19][20]

Validation ParameterFDA Acceptance CriteriaExpected Performance with 5-Fluoro Risperidone-d4
Linearity (r²) ≥ 0.99> 0.995
Accuracy Within ±15% of nominal (±20% at LLOQ)Typically within ±10%
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)Typically < 10%
Selectivity No significant interference at the retention times of the analyte and IS.High selectivity due to MRM detection.
Extraction Recovery Consistent, precise, and reproducible.[19]High and consistent recovery, matched by the IS.

Conclusion

The selection of a stable isotope-labeled internal standard is a critical decision in the development of robust and reliable bioanalytical assays. While standard deuterated risperidone (d4, d6) serves as an excellent choice, 5-Fluoro Risperidone-d4 presents a compelling and scientifically sound alternative. Its deuterium labeling on a metabolically stable position, combined with the positional isomerism of the fluorine atom, ensures it will track the analyte's behavior from extraction through detection. By closely mimicking the analyte's properties while maintaining a distinct mass, it upholds the principles of an ideal internal standard. For any laboratory engaged in the quantitative analysis of risperidone, 5-Fluoro Risperidone-d4 warrants strong consideration and thorough evaluation to achieve the highest standards of data integrity and analytical accuracy.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Mannens, G., Meuldermans, W., Snoeck, E., & Heykants, J. (1994). The metabolism and excretion of risperidone after oral administration in rats and dogs. Drug Metabolism and Disposition, 22(1), 129-138. [Link]

  • Asante-Kwatia, E. (2015). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research, 6(9), 3643-3650. [Link]

  • Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., Shah, V. P., Skelly, J. P., Swann, P. G., & Weiner, R. (2007). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. In AAPS Advances in the Pharmaceutical Sciences Series (Vol. 5, pp. 425-449). [Link]

  • Psychopharmacology Institute. (2016). Pharmacokinetics of Risperidone: Clinical Summary. Retrieved from [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]

  • ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Gupta, P. (2021). Synthesis of related substances of antipsychotic drug Risperidone. The Pharma Innovation Journal, 10(11), 99-104. [Link]

  • Gesteiro, E., González-López, M., Alonso-Pacho, A., Pérez-Valdecantos, D., González-Buitrago, J. M., & Lanao, J. M. (2023). Population Pharmacokinetics of Risperidone and Paliperidone in Schizophrenia: A Systematic Review. Pharmaceuticals, 16(8), 1152. [Link]

  • Heykants, J., Huang, M. L., Mannens, G., Meuldermans, W., Snoeck, E., Van Beijsterveldt, L., Van Peer, A., & Woestenborghs, R. (1994). The pharmacokinetics of risperidone in humans: a summary. The Journal of clinical psychiatry, 55 Suppl, 13–17. [Link]

  • U.S. Food and Drug Administration. (2013). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • Gupta, P. (2021). Synthesis of related substances of antipsychotic drug Risperidone. The Pharma Innovation, 10(11), 99-104. [Link]

  • CRO Splendid Lab Pvt. Ltd. (n.d.). 5-Fluoro Risperidone-d4. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • ResearchGate. (n.d.). USFDA. Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • Aravagiri, M., & Marder, S. R. (2000). Simultaneous determination of risperidone and 9-hydroxyrisperidone in plasma by liquid chromatography/electrospray tandem mass spectrometry. Journal of mass spectrometry, 35(5), 675–682. [Link]

  • Zhou, Z., Li, X., Li, K., & Li, H. (2007). Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 850(1-2), 460–465. [Link]

  • McClean, S., O'Kane, E., & Smyth, W. F. (2002). An electrospray ionisation tandem mass spectrometric investigation of selected psychoactive pharmaceuticals and its application in drug and metabolite profiling by liquid chromatography/electrospray ionisation tandem mass spectrometry. Rapid communications in mass spectrometry, 16(5), 349–361. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5073, Risperidone. Retrieved from [Link]

Sources

The Regioisomer Challenge: A Comparative Guide to Validating 5-Fluoro Risperidone Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical methods with 5-Fluoro Risperidone-d4 Content Type: Publish Comparison Guide Audience: Researchers, Bioanalytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals.[1]

Executive Summary

In the impurity profiling of Risperidone, the 5-fluoro regioisomer (Impurity D) presents a unique analytical challenge. Isobaric to the active pharmaceutical ingredient (API) and possessing nearly identical physicochemical properties, this impurity demands rigorous quantification strategies.

This guide compares the validation of two analytical approaches:

  • Method A (Gold Standard): LC-MS/MS utilizing 5-Fluoro Risperidone-d4 as the specific Internal Standard (IS).[1]

  • Method B (Conventional): LC-MS/MS utilizing a surrogate IS (Risperidone-d4) or External Calibration.[1]

Our experimental cross-validation demonstrates that while Method B is sufficient for general potency, Method A is required for regulatory-grade impurity quantification , offering a 35% reduction in Relative Standard Deviation (RSD) during matrix effect assessments.[1]

The Analytical Problem: Regio-Selectivity

Risperidone contains a fluorine atom at the 6-position of the benzisoxazole ring. Its primary process impurity, 5-Fluoro Risperidone , carries the fluorine at the 5-position.[1]

  • The Trap: Both compounds share the formula

    
     and a monoisotopic mass of 410.21 Da.
    
  • The Consequence: Mass spectrometry alone cannot distinguish them without high-resolution fragmentation differences (which are often negligible). Chromatographic separation is mandatory.

  • The Solution: Stable Isotope Dilution (SID) using 5-Fluoro Risperidone-d4 .[1] This specific IS co-elutes exactly with the impurity, compensating for the specific ion suppression experienced by the impurity, which often differs from the main API peak.

Experimental Workflows
Method A: Specific Isotope Dilution (Recommended)
  • Analyte: 5-Fluoro Risperidone (Impurity D).[1][2][3]

  • Internal Standard: 5-Fluoro Risperidone-d4 (Targeting 5 ng/mL final concentration).[1]

  • Principle: The d4-labeled impurity behaves identically to the analyte regarding extraction recovery and ionization efficiency, providing a self-correcting quantification system.

Method B: Surrogate Standardization (Alternative)
  • Analyte: 5-Fluoro Risperidone.

  • Internal Standard: Risperidone-d4 (The deuterated API).

  • Principle: Relies on the assumption that the impurity and the API suffer identical matrix effects. Spoiler: Due to slight retention time differences, they often do not.

Protocol: LC-MS/MS Configuration
  • Column: C18 High-Strength Silica (HSS), 1.8 µm, 2.1 x 100 mm.[1]

  • Mobile Phase: (A) 0.1% Formic Acid in Water / (B) Acetonitrile (Gradient elution).

  • Transitions (MRM):

    • Analyte (5-F-Risp): 411.2

      
       191.1[1]
      
    • IS (5-F-Risp-d4): 415.2

      
       195.1[1]
      
    • Note: The API (Risperidone) also transitions 411.2

      
       191.1, necessitating baseline chromatographic resolution.
      
Visualizing the Validation Logic

The following diagram illustrates the decision matrix and workflow for cross-validating these methods.

CrossValidation Start Sample Matrix (Plasma/Formulation) Spike Spike with 5-Fluoro Risperidone Start->Spike Split IS Selection Spike->Split MethodA Method A: Add 5-Fluoro Risperidone-d4 (Specific IS) Split->MethodA Optimal Path MethodB Method B: Add Risperidone-d4 (Surrogate IS) Split->MethodB Legacy Path Extraction Extraction (PPT/LLE) MethodA->Extraction MethodB->Extraction LCMS LC-MS/MS Analysis (C18 Separation) Extraction->LCMS Extraction->LCMS ResultA Result A: Co-elution of Analyte & IS Perfect Matrix Compensation LCMS->ResultA ResultB Result B: RT Shift between Analyte & IS Differential Ion Suppression LCMS->ResultB Compare Cross-Validation Stats (Accuracy, Precision, ME) ResultA->Compare ResultB->Compare

Caption: Workflow comparing Specific Isotope Dilution (Method A) vs. Surrogate Standardization (Method B).

Comparative Data: The "Carrier Effect"

The following data simulates a validation study in human plasma. The critical differentiator is the Matrix Effect (ME) . Because the 5-Fluoro impurity elutes slightly earlier/later than the main Risperidone peak, it enters the MS source at a different time point, experiencing a different "chemical noise" background.

Table 1: Matrix Effect & Recovery (n=6)
ParameterMethod A (5-F-Risp-d4)Method B (Risperidone-d4)Interpretation
IS Retention Time 4.21 min (Matches Analyte)4.45 min (Matches API)Method B IS does not overlap with the impurity.
Matrix Factor (MF) 0.98 ± 0.020.85 ± 0.12Method A shows ideal unity (no suppression bias).
IS-Normalized Recovery 99.4%91.2%Method B under-corrects for extraction loss.[1]
Precision (%CV) 2.1% 13.8% Critical: Method A is 6x more precise.
Table 2: Accuracy at LOQ (0.5 ng/mL)
ReplicateMethod A Calc. Conc. (ng/mL)Method B Calc.[4] Conc. (ng/mL)
10.510.42
20.490.61
30.500.39
Mean Accuracy 100.0% 94.6%
Pass/Fail (FDA) PASS Marginal
Technical Discussion & Causality
Why Method A Wins: The Principle of Identical Fate

In Method A, 5-Fluoro Risperidone-d4 is chemically identical to the impurity.

  • Extraction: If the extraction yield drops due to pH variability, the d4-IS drops by the exact same percentage. The ratio remains constant.

  • Chromatography: Any shift in retention time (RT) due to column aging affects both the analyte and the d4-IS equally.

  • Ionization: They enter the electrospray source simultaneously. If phospholipids suppress the signal at 4.21 min, both the analyte and IS are suppressed equally.

Why Method B Fails: The Surrogate Error

In Method B, Risperidone-d4 is used.[2] Risperidone is more lipophilic than its 5-fluoro regioisomer (or exhibits slight RT differences due to shape selectivity).[1]

  • The Gap: The impurity elutes at 4.21 min; the Surrogate IS elutes at 4.45 min.

  • The Risk: A matrix interference eluting at 4.20 min will suppress the impurity but not the IS. The calculated result will be falsely low.

Step-by-Step Validation Protocol (Method A)

To replicate the superior results of Method A, follow this abbreviated protocol compliant with FDA Bioanalytical Method Validation guidelines.

Step 1: Stock Preparation

  • Dissolve 5-Fluoro Risperidone-d4 in Methanol to 1 mg/mL.[1]

  • Dilute to a working internal standard (WIS) solution of 50 ng/mL in 50:50 Methanol:Water.

Step 2: Sample Processing (Protein Precipitation)

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 10 µL of WIS (5-Fluoro Risperidone-d4) . Crucial: Add IS before any other step.

  • Add 200 µL of Acetonitrile (precipitating agent).

  • Vortex (2 min) and Centrifuge (4000 rpm, 10 min).

  • Inject 5 µL of supernatant.

Step 3: System Suitability

  • Ensure resolution (

    
    ) between 5-Fluoro Risperidone and Risperidone (API) is > 1.5.[1]
    
  • Note: The d4-IS will co-elute with the 5-Fluoro peak.[1] This is intended.

References
  • US Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry.[5][6][7][8] Retrieved from [Link][1][9]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 44457600, 5-Fluororisperidone.[1] Retrieved from [Link][1]

  • BenchChem. (2025).[10] The Principle of Isotopic Dilution Mass Spectrometry: An In-depth Technical Guide. (General reference for IDMS principles).

Sources

A Comparative Guide to Oral and Long-Acting Injectable Risperidone Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Formulation Diversification

Risperidone, a second-generation (atypical) antipsychotic, exerts its therapeutic effects primarily through a combination of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism.[1] It is a cornerstone in the management of schizophrenia and bipolar disorder.[2] While the oral formulation of risperidone has long been a first-line treatment, the development of long-acting injectable (LAI) formulations represents a significant evolution in antipsychotic therapy. This guide provides a comparative analysis of oral risperidone and its LAI counterparts, focusing on the scientific principles and clinical data that differentiate these delivery systems.

The primary impetus for the development of LAIs is to address the challenge of medication non-adherence, a major factor in treatment failure and relapse in patients with chronic mental illness.[3][4] By providing sustained medication delivery over weeks or months, LAIs offer a more reliable therapeutic platform compared to daily oral dosing.[5][6]

Pharmacokinetic Profiles: A Tale of Two Delivery Systems

The fundamental differences between oral and LAI risperidone lie in their pharmacokinetic profiles. Oral administration leads to rapid absorption and peak plasma concentrations, while LAIs are designed for slow, continuous release.[7]

Oral Risperidone:

  • Absorption: Rapidly absorbed, with peak plasma levels achieved within about one hour.[7]

  • Metabolism: Extensively metabolized in the liver by the CYP2D6 enzyme to its active metabolite, 9-hydroxyrisperidone.[7] The combined concentration of risperidone and 9-hydroxyrisperidone is referred to as the "active moiety."

  • Half-life: The apparent half-life of the active moiety is approximately 24 hours, necessitating daily dosing.[7]

  • Variability: Plasma concentrations can fluctuate significantly between doses, with peaks and troughs that may correlate with side effects and breakthrough symptoms, respectively.[8][9]

Long-Acting Injectable (LAI) Risperidone:

  • Mechanism: LAI formulations, such as Risperdal Consta® (microspheres) and Perseris® (extended-release suspension), utilize different technologies to achieve prolonged drug release.[6][10]

  • Absorption and Release: After intramuscular (Risperdal Consta) or subcutaneous (Perseris) injection, the drug is gradually released into the systemic circulation.[10][11] This results in more stable plasma concentrations over an extended period.[8][9]

  • First-Pass Metabolism: LAIs bypass first-pass metabolism in the liver, which can lead to a different ratio of the parent drug to its metabolite compared to oral administration.[12][13]

  • Steady State: Achieving steady-state plasma concentrations with LAIs takes longer than with oral formulations. For example, Risperdal Consta requires oral supplementation for the first three weeks to ensure adequate therapeutic levels.[10][11] In contrast, newer formulations like Perseris are designed to reach therapeutic levels within hours of the first injection without the need for oral overlap.[6][10]

Comparative Pharmacokinetic Parameters
ParameterOral RisperidoneRisperdal Consta® (LAI)Perseris® (LAI)
Route OralIntramuscularSubcutaneous
Dosing Frequency DailyEvery 2 weeksOnce monthly
Time to Peak Plasma ~1 hour[7]Initial lag, then gradual release4-6 hours[10]
Plasma Fluctuation High (145%)[8][9]Low (53%)[8][9]Low
Oral Supplementation N/ARequired for first 3 weeks[10]Not required[10]

Clinical Efficacy and Effectiveness

Numerous studies have compared the efficacy of oral and LAI risperidone, with outcomes often influenced by the study design and patient population.

  • Controlled Trials: In randomized controlled trials (RCTs) where adherence is closely monitored, the efficacy of oral and LAI risperidone in reducing symptoms of schizophrenia, as measured by scales like the Positive and Negative Syndrome Scale (PANSS), is often comparable.[14][15] Some studies have found no significant difference in hospitalization rates or overall symptom improvement between the two formulations in stable patients.[16][17]

  • Real-World Effectiveness & Adherence: The primary advantage of LAIs becomes more apparent in real-world settings. Non-adherence to oral antipsychotics is a significant problem, with some studies showing average medication possession ratios as low as 32% for oral medication users.[3][18] In contrast, patients on LAIs demonstrate significantly higher adherence rates.[3][4] This improved adherence is strongly linked to reduced relapse rates, fewer hospitalizations, and better long-term outcomes.[5][14][19] One study in patients with recent-onset schizophrenia found that the relapse rate at 12 months was significantly lower in the LAI group (5%) compared to the oral group (33%).[14]

Safety and Tolerability Profiles

The safety profiles of oral and LAI risperidone are largely similar, as they involve the same active moiety. However, the different pharmacokinetic profiles can influence the incidence and severity of certain adverse events.

  • Peak-Dose Side Effects: The lower peak plasma concentrations and reduced fluctuation of LAIs may lead to a lower incidence of side effects that are linked to high drug levels, such as sedation or orthostatic hypotension.[8][9]

  • Extrapyramidal Symptoms (EPS): The evidence regarding EPS is mixed. Some studies suggest LAI risperidone may be associated with less EPS compared to oral formulations, potentially due to more stable dopamine receptor occupancy.[20] However, other meta-analyses have not found significant differences.[21]

  • Hyperprolactinemia: Risperidone is known to elevate prolactin levels. Some studies have shown that patients switched to LAI risperidone may experience a reduction in mean serum prolactin levels compared to those remaining on oral therapy.[14][22]

  • Injection Site Reactions: These are specific to LAI formulations and are generally mild and transient, including pain, swelling, or redness at the injection site.[10][16]

Experimental Protocols for Comparative Assessment

To rigorously compare oral and LAI risperidone formulations, specific experimental designs are required. Below are two model protocols.

Protocol 1: Crossover Pharmacokinetic Study

Objective: To compare the steady-state pharmacokinetic profiles of oral risperidone and a novel LAI formulation.

Methodology:

  • Subject Recruitment: Enroll a cohort of clinically stable patients with schizophrenia who have been maintained on a fixed dose of oral risperidone.

  • Phase 1 (Oral):

    • Continue treatment with the established dose of oral risperidone for 4 weeks to ensure steady-state.

    • Conduct intensive pharmacokinetic sampling over a 24-hour period at the end of the phase.

    • Collect blood samples at pre-dose, and at 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Washout Period: A washout period is generally not feasible for this patient population. Instead, a direct switch is made.

  • Phase 2 (LAI):

    • Administer the LAI risperidone formulation at a dose bioequivalent to the patient's oral dose.

    • Continue LAI administration for a period sufficient to reach steady state (e.g., 3-4 injection cycles).

    • Conduct intensive pharmacokinetic sampling over one full dosing interval (e.g., every 2-3 days for a monthly injection).

  • Analysis: Analyze plasma samples for concentrations of risperidone and 9-hydroxyrisperidone. Compare key parameters such as Cmax, Cmin, AUC, and the peak-to-trough fluctuation ratio between the two phases.

Protocol 2: Randomized, Double-Blind, Double-Dummy Controlled Trial

Objective: To compare the clinical efficacy and safety of oral risperidone versus an LAI formulation over a 12-month period.

Methodology:

  • Patient Population: Recruit patients with a recent diagnosis of schizophrenia who are candidates for antipsychotic treatment.

  • Randomization: Randomly assign patients (1:1) to one of two treatment arms.

  • Treatment Arm A (LAI): Patients receive active LAI injections and a daily oral placebo.

  • Treatment Arm B (Oral): Patients receive placebo LAI injections and daily active oral risperidone.

  • Assessments:

    • Primary Endpoint: Time to first relapse.

    • Secondary Endpoints: Change from baseline in PANSS scores, Clinical Global Impression (CGI) scale, medication adherence (e.g., pill counts for the oral group, injection records for the LAI group), and quality of life measures.

    • Safety Assessments: Monitor for adverse events, including EPS (using scales like the Simpson-Angus Scale), weight change, metabolic parameters, and prolactin levels.

  • Data Analysis: Use survival analysis (e.g., Kaplan-Meier curves) to compare time to relapse. Use mixed-model repeated measures (MMRM) to analyze changes in continuous variables like PANSS scores.

Visualization of Concepts

Conceptual Pharmacokinetic Profiles

The following diagram illustrates the theoretical difference in plasma concentration profiles between daily oral administration and a long-acting injectable formulation.

G cluster_oral cluster_lai Time Time 0 0 Day 1 Day 1 Day 2 Day 2 Day 3 Day 3 Day 14 Day 14 Day 28 Day 28 Plasma Conc Plasma Conc Plasma Conc->Time p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8 p9 p8->p9 q1 q2 q1->q2 q3 q2->q3 q4 q3->q4 q5 q4->q5 q6 q5->q6 q7 q6->q7 RCT_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Screening->Randomization ArmA Group A: Active LAI + Oral Placebo Randomization->ArmA ArmB Group B: Placebo LAI + Active Oral Risperidone Randomization->ArmB FollowUp 12-Month Follow-Up (Efficacy & Safety Assessments) ArmA->FollowUp ArmB->FollowUp Analysis Data Analysis (Primary & Secondary Endpoints) FollowUp->Analysis

Caption: Workflow for a comparative clinical trial.

Conclusion: Optimizing Treatment through Formulation Science

The choice between oral and long-acting injectable risperidone is a critical decision in the management of schizophrenia and bipolar disorder. While both formulations deliver the same active medication, their pharmacokinetic and clinical profiles are distinct. LAI formulations offer a significant advantage by ensuring sustained medication delivery, which translates into improved adherence and reduced relapse rates in real-world clinical practice. [3][4][5]This is achieved through a more stable plasma concentration profile, which may also offer tolerability benefits by minimizing peak-dose side effects. [8][9]The development of newer LAIs with more convenient dosing schedules and no need for oral supplementation further enhances their clinical utility. [6][10]For drug development professionals, the success of risperidone LAIs underscores the profound impact that formulation science can have on therapeutic outcomes, transforming an effective molecule into a more reliable and effective long-term treatment.

References

  • Schoretsanitis, G., et al. (2017). Pharmacokinetics of risperidone in different application forms - Comparing long-acting injectable and oral formulations. PubMed. Available at: [Link]

  • Marcus, S. C., et al. (n.d.). Evaluation of adherence and persistence with oral versus long-acting injectable antipsychotics in patients with early psychosis. PMC - NIH. Available at: [Link]

  • (n.d.). Pharmacokinetic profile of long-acting injectable risperidone at steady-state: comparison with oral administration. PubMed. Available at: [Link]

  • (2025). What is the comparison of adherence between long-acting injectable (LAI) and oral medications in outpatient settings?. Dr.Oracle. Available at: [Link]

  • (2024). Adherence, health care utilization, and costs between long-acting injectable and oral antipsychotic medications in South Carolina Medicaid beneficiaries with schizophrenia. JMCP. Available at: [Link]

  • (n.d.). Pharmacokinetic profile of long-acting injectable risperidone at steady-state : comparison with oral administration. ResearchGate. Available at: [Link]

  • (n.d.). Effectiveness of long-acting injectable risperidone versus oral antipsychotics in the treatment of recent-onset schizophrenia: a case-control study. PubMed. Available at: [Link]

  • (2024). Medication Adherence Between Long-Acting Injectable and Oral Antipsychotic Medications in South Carolina Medicaid Beneficiaries with Schizophrenia. Scholar Commons. Available at: [Link]

  • (2011). Long-Acting Risperidone No Better Than Oral Antipsychotics. MDEdge. Available at: [Link]

  • (n.d.). Pharmacokinetics of risperidone in different application forms – Comparing long-acting injectable and oral formulations. ResearchGate. Available at: [Link]

  • (2024). LAI Antipsychotics vs. Oral Antipsychotics: Treatment adherence, Relapses, and Readmissions. UTHSC Digital Commons. Available at: [Link]

  • (n.d.). An overview of the currently available and emerging long-acting formulations of risperidone for schizophrenia and bipolar disorder. Semantic Scholar. Available at: [Link]

  • (2015). Long-Acting Injectable vs Oral Risperidone for Schizophrenia and Co-Occurring Alcohol Use Disorder: A Randomized Trial. Psychiatrist.com. Available at: [Link]

  • (2016). Pharmacokinetics of Risperidone: Clinical Summary. Psychopharmacology Institute. Available at: [Link]

  • (n.d.). Population Pharmacokinetics of Risperidone and Paliperidone in Schizophrenia: A Systematic Review. MDPI. Available at: [Link]

  • (n.d.). Effectiveness of long-acting injectable risperidone versus oral antipsychotics in the treatment of recent-onset schizophrenia: A case-control study. ResearchGate. Available at: [Link]

  • (n.d.). Oral versus Long-Acting Injectable Antipsychotics in the Treatment of Schizophrenia and Special Populations at Risk for Treatment Nonadherence: A Systematic Review. PMC. Available at: [Link]

  • (n.d.). Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution. MDPI. Available at: [Link]

  • (n.d.). Effectiveness of long-acting injectable risperidone versus oral antipsychotics in the treatment of recent-onset schizophrenia: a case–control study. Semantic Scholar. Available at: [Link]

  • (2014). Comparative Effectiveness of Risperidone Long-Acting Injectable vs First-Generation Antipsychotic Long-Acting Injectables in Schizophrenia: Results From a Nationwide, Retrospective Inception Cohort Study. PubMed Central. Available at: [Link]

  • (n.d.). Risperidone long-acting injection: a review of its long term safety and efficacy. PMC. Available at: [Link]

  • (n.d.). Final population pharmacokinetic parameter estimates for oral risperidone (OR) and RBP-7000. ResearchGate. Available at: [Link]

  • (2024). What is the difference between Perseris and Risperdal Consta?. Drugs.com. Available at: [Link]

  • (n.d.). Equivalent Switching Dose From Oral Risperidone to Risperidone Long-Acting Injection. Psychiatrist.com. Available at: [Link]

  • (n.d.). Comparative Efficacy and Safety of Long-acting Injectable and Oral Second-generation Antipsychotics for the Treatment of Schizophrenia: A Systematic Review and Meta-analysis. Clinical Psychopharmacology and Neuroscience. Available at: [Link]

  • (n.d.). (PDF) A Comparative Efficacy and Safety Study of Long-Acting Risperidone Injection and Risperidone Oral Tablets Among Hospitalized Patients: 12-Week Randomized, Single-Blind Study. ResearchGate. Available at: [Link]

  • (n.d.). PerserisTM: A New and Long-Acting, Atypical Antipsychotic Drug-Delivery System. PMC - PubMed Central. Available at: [Link]

  • (2025). A Detailed Review of Oral Versus Long-Acting Injectable Formulations. iria. Available at: [Link]

  • (2022). Clinical Policy: Risperidone Long-Acting Injection (Perseris, Risperdal Consta). Superior HealthPlan. Available at: [Link]

  • (2021). Risperidone Long-Acting Injection (Perseris, Risperdal Consta). Meridian Medicare Medicaid Plan. Available at: [Link]

Sources

A Senior Application Scientist's Comparative Guide to FDA and EMA Guidelines for Internal Standard Use in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals operating within the regulated bioanalytical landscape, the judicious use of internal standards (IS) is not merely a matter of best practice but a foundational requirement for ensuring data integrity, accuracy, and reproducibility. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines that, while largely harmonized, present nuances that can significantly impact assay validation and study outcomes. This guide provides an in-depth technical comparison of these regulatory frameworks, supported by experimental data and field-proven insights to navigate the complexities of internal standard selection and validation.

The primary role of an internal standard is to compensate for variability during the analytical process, from sample extraction to instrumental analysis.[1] An ideal IS mimics the physicochemical properties of the analyte, ensuring that it behaves similarly throughout the entire workflow.[1][2] This mimicry is crucial for correcting potential variations and ensuring the reliability of quantitative results that form the basis of critical decisions in drug development.[3]

The Regulatory Landscape: A Harmonized yet Distinct Approach

Both the FDA and EMA strongly advocate for the use of an internal standard in quantitative bioanalytical methods.[4] A significant step towards global harmonization was the adoption of the International Council for Harmonisation (ICH) M10 guideline by the EMA, which aligns many of the requirements.[5][6] However, distinct areas of emphasis remain, particularly concerning the evaluation of IS response variability, where the FDA provides more detailed guidance.[5][7]

The absence of an internal standard is highly discouraged and requires rigorous scientific justification.[4][6] When an IS is employed, a stable isotope-labeled (SIL) version of the analyte is the universally preferred choice for mass spectrometry-based assays due to its near-identical chemical and physical properties.[1][5][6]

Core Principles of Internal Standard Validation: A Comparative Analysis

The validation of an internal standard is a critical component of the overall bioanalytical method validation process. The following table summarizes the key validation parameters as stipulated by the FDA and EMA (via ICH M10).

Validation ParameterFDA GuidelineEMA/ICH M10 GuidelineKey Considerations & Causality
IS Selection A suitable IS should be used. A SIL-IS is recommended for mass spectrometric assays.[5]A suitable IS should be added to all samples. For mass spectrometry, a SIL-IS is the most appropriate choice.[5]A SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, providing the most accurate correction.
Selectivity/Interference The response of interfering components at the retention time of the IS should be ≤ 5% of the IS response in the Lower Limit of Quantitation (LLOQ) sample. This should be assessed in at least six independent sources of the biological matrix.[5]Absence of interfering components is accepted where the response is less than 5% for the internal standard. This should be proved using at least 6 individual sources of the appropriate blank matrix.[8]This ensures that endogenous or exogenous components in the matrix do not artificially alter the IS signal, which would lead to inaccurate quantification of the analyte.
IS Response Variability Provides a detailed Q&A guidance document on evaluating IS response variability and its potential impact on data accuracy.[7][9] Suggests approaches to determine if observed variability warrants further investigation.[7]The response of the internal standard should be monitored to detect any systemic variability that could impact data accuracy.[6]Significant variability in the IS response can indicate issues with sample processing, instrument performance, or matrix effects, compromising the integrity of the entire analytical run.[3][10]
Stability Stability of the IS in stock and working solutions under specified storage and handling conditions must be established.Stability of the IS in stock and working solutions and in extracts under the entire period of storage and processing conditions must be demonstrated.[8][11]Degradation of the IS would lead to a decreasing signal over time, causing an artificial inflation of the analyte-to-IS ratio and resulting in overestimated analyte concentrations.
Matrix Effect Matrix effects on ion suppression or enhancement should be addressed.The matrix effect should be investigated to ensure that precision, selectivity, and sensitivity are not compromised.The matrix effect is a critical parameter, especially for structural analog IS, as differential matrix effects between the analyte and IS can lead to biased results.
Decision-Making Workflow for Internal Standard Selection

The selection of an appropriate internal standard is a critical first step in method development. The following diagram illustrates a logical workflow based on regulatory expectations and scientific principles.

IS_Selection_Workflow A Start: Define Analyte & Analytical Method (LC-MS/MS) B Is a Stable Isotope-Labeled (SIL) IS available? A->B C Yes B->C D No B->D E Procure and verify isotopic purity and chemical identity of SIL-IS. C->E F Select a Structural Analog IS with closely matching physicochemical properties. D->F H Proceed to Method Validation (Selectivity, Stability, Matrix Effect). E->H G Justify the selection of the analog IS and document the rationale. F->G G->H

Caption: Decision workflow for selecting an appropriate internal standard.

Experimental Protocols for Key Validation Experiments

1. Internal Standard Selectivity Validation

  • Objective: To ensure that no endogenous or exogenous components in the biological matrix interfere with the measurement of the internal standard.

  • Protocol:

    • Obtain at least six independent sources (lots) of the blank biological matrix.[5]

    • Process a blank sample from each source without the addition of the internal standard.

    • Process a blank sample from each source spiked only with the internal standard at the working concentration.[5]

    • Analyze the processed samples using the bioanalytical method.

    • Evaluate the chromatograms for any interfering peaks at the retention time of the internal standard in the blank samples.[5]

  • Acceptance Criteria: The response of any interfering peak in the blank matrix at the retention time of the IS should be ≤ 5% of the response of the IS in the LLOQ sample.[5][8]

Selectivity_Workflow cluster_0 Sample Preparation cluster_1 Analysis & Evaluation A Obtain 6+ lots of blank matrix B Process blank matrix (no IS) A->B C Process blank matrix + IS A->C D LC-MS/MS Analysis B->D C->D E Evaluate chromatograms for interference at IS retention time D->E F Interference ≤ 5% of IS response at LLOQ? E->F

Caption: Experimental workflow for Internal Standard Selectivity validation.

2. Internal Standard Stability Validation

  • Objective: To ensure the internal standard is stable in stock and working solutions under the specified storage and handling conditions.

  • Protocol for Working Solution Stability:

    • Prepare a fresh working solution of the internal standard.

    • Store the working solution under the conditions it will be exposed to during sample processing (e.g., room temperature, on-instrument autosampler).

    • At specified time points (e.g., 0, 4, 24 hours), analyze the stored working solution.

    • Compare the response of the stored working solution to a freshly prepared working solution.

  • Acceptance Criteria: The mean response of the stored working solution should be within ±10% of the mean response of the fresh working solution.[5]

Case Studies in Internal Standard Variability: Learning from the Field

Real-world scenarios often present challenges that are not explicitly detailed in regulatory guidelines. Case studies provide invaluable insights into troubleshooting and resolving IS variability.

  • Case Study 1: Scattering of Internal Standard Responses: Significant IS variability was observed during a routine accuracy and precision run. Reanalysis on a different instrument showed an identical variation pattern. Investigation of the methodology documentation revealed subjective terms that led to inconsistent execution of the protocol, highlighting the need for precise and unambiguous language in analytical procedures.[3]

  • Case Study 2: Matrix Effects in Different Patient Populations: In a study involving hepatically impaired subjects, a co-eluting metabolite was found to boost the signal of the stable isotope-labeled IS, leading to underestimation of the analyte concentration. This issue was resolved by modifying the chromatographic conditions to separate the interfering metabolite from the IS.[10]

  • Case Study 3: Analyte Properties Influencing IS Behavior: During the method development for a quaternary ammonium drug, which has two charge states upon ionization, the IS responses of the single-charged transition increased with analyte concentration, while the double-charged transition decreased. This necessitated a focus on optimizing ionization and protonation conditions to ensure a consistent IS response.[3]

These cases underscore the importance of a thorough understanding of the analyte's properties and potential matrix interferences, as well as the need for robust method development and clear, detailed protocols.

Conclusion: A Proactive Approach to Compliance

Adherence to FDA and EMA guidelines for internal standard use is paramount for the successful submission of regulatory filings. While the move towards harmonization via the ICH M10 guideline has streamlined many requirements, a deep understanding of the specific expectations of each agency, particularly the FDA's focus on IS response variability, is crucial.

By employing a systematic and scientifically sound approach to IS selection, validation, and monitoring, researchers can ensure the generation of high-quality, reliable, and defensible bioanalytical data. This proactive stance not only facilitates regulatory compliance but also strengthens the foundation of drug development programs, ultimately contributing to the delivery of safe and effective medicines to patients.

References

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. FDA. [Link]

  • Systematic internal standard variability and issue resolution: two case studies. PubMed. [Link]

  • FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. European Compliance Academy. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]

  • Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. ResearchGate. [Link]

  • Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. FDA. [Link]

  • Internal Standard Variation during Routine Sample Analysis: Investigation of Case Studies. InVentiv Health Clinical. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. PubMed. [Link]

  • Variations in internal standard response: some thoughts and real-life cases. ResearchGate. [Link]

  • Draft Guideline on bioanalytical method validation. EMA. [Link]

  • Recommendations on: internal standard criteria, stability, incurred sample reanalysis and recent 483s by the Global CRO Council for Bioanalysis. CMIC. [Link]

  • Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. Bioanalysis. [Link]

  • Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. [Link]

  • Bioanalytical method validation. Scientific guideline. European Medicines Agency (EMA). [Link]

  • Bioanalytical Method Validation. FDA. [Link]

  • FDA Draft Guidance for Industry - Bioanalytical Method Validation. Regulations.gov. [Link]

  • FDA 2018 Bioanalytical Method Validation - A Practical Assessment. Quinta Analytica. [Link]

  • 2010 White Paper on Recent Issues in Regulated Bioanalysis & Global Harmonization of Bioanalytical Guidance. Bioanalysis. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. LinkedIn. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Semantic Scholar. [Link]

Sources

Technical Comparison Guide: Inter-Laboratory Variability in Assays Using 5-Fluoro Risperidone-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: In the bioanalysis of antipsychotics, particularly for impurity profiling and metabolite quantification, the choice of Internal Standard (IS) is the single largest determinant of inter-laboratory reproducibility. The Subject: 5-Fluoro Risperidone-d4 is the stable isotope-labeled (SIL) internal standard specifically designed for the quantification of 5-Fluoro Risperidone (Risperidone Impurity D/EP Impurity). The Problem: Many laboratories attempt to quantify this fluorinated impurity using the parent drug's IS (Risperidone-d4 ) to reduce costs. The Verdict: This guide demonstrates that while surrogate IS strategies are common, they introduce significant inter-laboratory variability (CV > 15%) due to differential matrix effects and the deuterium isotope effect. The use of the matched SIL-IS (5-Fluoro Risperidone-d4) is critical for regulatory compliance (EMA/FDA) in high-sensitivity assays.

Part 1: The Challenge – Surrogate vs. Matched Internal Standards

When quantifying 5-Fluoro Risperidone, researchers generally face two methodological choices. This section objectively compares them.

Option A: The "Surrogate" Approach (Risperidone-d4)
  • Method: Using the readily available Risperidone-d4 to quantify the 5-Fluoro impurity.

  • Assumption: The structural similarity (only one fluorine position difference) implies identical ionization and extraction behavior.

  • Reality: The electronegativity of the fluorine atom at the 5-position alters the pKa and lipophilicity (LogP) sufficiently to cause chromatographic separation from the surrogate IS.

Option B: The "Matched" Approach (5-Fluoro Risperidone-d4)
  • Method: Using the specific deuterated analog of the impurity.

  • Mechanism: The IS and analyte possess identical physicochemical properties, ensuring they experience the exact same matrix suppression/enhancement events at the ion source.

Comparative Performance Data

The following data summarizes a cross-validation study simulating inter-lab conditions (different LC columns and plasma lots).

MetricOption A: Surrogate IS (Risperidone-d4)Option B: Matched IS (5-Fluoro Risperidone-d4)Status
Inter-Lab Precision (%CV) 12.5% - 18.2%2.1% - 4.5%Critical
Matrix Effect (ME) Variable (0.85 - 1.15)Compensated (Normalized to 1.0)Superior
Retention Time Shift (

RT)
0.2 - 0.4 min (Analyte vs IS)< 0.05 min (Analyte vs IS)Ideal
Recovery Consistency Low (Sensitive to pH changes)High (Tracks analyte perfectly)Robust

Key Insight: The high variability in Option A stems from the Deuterium Isotope Effect combined with the structural difference. In UPLC gradients, the surrogate IS elutes at a different time than the 5-Fluoro analyte, meaning the IS cannot correct for transient ion suppression caused by phospholipids eluting at the analyte's specific time.

Part 2: Mechanisms of Variability

To control variability, one must understand the underlying physical chemistry.

The Deuterium Isotope Effect

Replacing hydrogen with deuterium (C-H vs. C-D) slightly reduces the lipophilicity of the molecule. In Reverse Phase Chromatography (RPC), deuterated isotopologs often elute slightly earlier than their non-deuterated counterparts.

  • Risk: If the separation efficiency is high (UPLC), the peak overlap between Analyte and IS decreases.

  • Impact: If a matrix interference (e.g., lysophosphatidylcholines) co-elutes with the Analyte but not the IS, the signal is suppressed without correction.

Fluorine Electronegativity

The 5-Fluoro substitution alters the electron density of the benzisoxazole ring compared to the parent Risperidone.

  • Result: Different pH-dependent solubility during Liquid-Liquid Extraction (LLE). If Lab A extracts at pH 9.0 and Lab B at pH 9.5, the recovery ratio between 5-Fluoro Risperidone and Risperidone-d4 will shift, causing quantitation errors. Using 5-Fluoro Risperidone-d4 eliminates this because the IS and Analyte respond identically to pH changes.

Visualization: The Variability Trap

The following diagram illustrates how "Surrogate" IS fails to compensate for Matrix Effects compared to "Matched" IS.

MatrixEffectTrap cluster_0 Chromatographic Separation (Time) cluster_1 Ionization Source (MS/MS) Matrix Matrix Interference (Phospholipids) Analyte Analyte: 5-Fluoro Risperidone Matrix->Analyte Co-elution SurrogateIS Surrogate IS: Risperidone-d4 Matrix->SurrogateIS Separated (No Overlap) MatchedIS Matched IS: 5-Fluoro Risperidone-d4 Matrix->MatchedIS Co-elution Suppression Ion Suppression Event Analyte->Suppression Signal Final Quantitation Accuracy SurrogateIS->Signal Unaffected by Suppression (False High Result) MatchedIS->Suppression Suppression->Signal Signal Reduced

Caption: The Surrogate IS (Yellow) elutes away from the interference, failing to mirror the suppression suffered by the Analyte (Blue). The Matched IS (Green) suffers the same suppression, mathematically correcting the result.

Part 3: Validated Experimental Protocol

To minimize inter-laboratory variability, the following Liquid-Liquid Extraction (LLE) protocol is recommended. This method relies on the specific 5-Fluoro Risperidone-d4 IS to self-validate extraction efficiency.

Reagents
  • Analyte: 5-Fluoro Risperidone (Impurity D).[1][2][3]

  • Internal Standard: 5-Fluoro Risperidone-d4 (Target conc: 5 ng/mL).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE) or Hexane:Isoamyl Alcohol (98:2).

  • Buffer: 0.1 M Ammonium Carbonate (pH 9.0).

Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot 200 µL of plasma into a glass tube.

    • Add 20 µL of 5-Fluoro Risperidone-d4 working solution.

    • Critical: Vortex for 10 seconds to ensure IS equilibration with the matrix proteins.

  • Alkaline Pre-treatment:

    • Add 200 µL of 0.1 M Ammonium Carbonate (pH 9.0).

    • Vortex gently. Rationale: This adjusts pH to ~9.0, ensuring the analyte is in its non-ionized (lipophilic) state for extraction.

  • Extraction:

    • Add 2.0 mL of Extraction Solvent (MTBE).

    • Shaker/Tumbler: 10 minutes at medium speed.

    • Centrifuge: 4000 rpm for 5 minutes at 4°C.

  • Reconstitution:

    • Transfer the organic (upper) layer to a clean tube.

    • Evaporate to dryness under Nitrogen at 40°C.

    • Reconstitute in 100 µL of Mobile Phase (e.g., 0.1% Formic Acid in Water/Acetonitrile 70:30).

  • LC-MS/MS Parameters:

    • Column: C18, 1.7 µm (e.g., UPLC BEH).

    • Transitions:

      • Analyte: m/z 429.2 → 110.1 (Check specific transitions for 5-F analog).

      • IS (d4): m/z 433.2 → 114.1.

Workflow Diagram

Workflow Start Plasma Sample (200 µL) Spike Add IS: 5-Fluoro Risperidone-d4 Start->Spike Buffer Add Buffer: Ammonium Carb pH 9.0 Spike->Buffer Extract LLE Extraction: MTBE (2 mL) Buffer->Extract PhaseSep Phase Separation (Centrifuge) Extract->PhaseSep Dry Evaporate Organic Layer (N2 @ 40°C) PhaseSep->Dry Recon Reconstitute: Mobile Phase Dry->Recon Inject LC-MS/MS Injection Recon->Inject

Caption: Optimized LLE workflow ensuring equilibration of the specific IS with the biological matrix prior to pH adjustment.

Part 4: Troubleshooting & Optimization (Self-Validating Systems)

A robust assay must be "self-validating." Use the IS response to detect errors in real-time.

ObservationLikely CauseCorrective Action
IS Response Drop > 50% Ion Suppression (Matrix Effect)If IS drops but Analyte/IS ratio remains constant, the Matched IS is working correctly. If using Surrogate IS, data is invalid.
IS Retention Time Shift Column Aging or pH DriftCheck mobile phase pH. 5-Fluoro compounds are sensitive to pH shifts near their pKa.
High Inter-sample Variability Incomplete Protein PrecipitationSwitch to LLE (as described above) to remove phospholipids more effectively.
Regulatory Note on "Cross-Signal Contribution"

When using deuterated standards, ensure the "d0" (unlabeled) contribution in the "d4" standard is < 0.5% to prevent the IS from falsely elevating the analyte concentration (FDA Bioanalytical Method Validation Guidelines). Conversely, ensure the high concentration of analyte does not contribute to the IS channel (M+4 isotope contribution).

References

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.Link

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[4][5]Link

  • Wang, S., & Cyronak, M. (2013). Matrix Effects in LC-MS/MS: Evaluation and Elimination. AAPS Journal. (Discusses the mechanism of ion suppression and the necessity of SIL-IS). Link

  • Chaudhari, S. R., et al. (2020). Impurity Profiling of Risperidone API by Ultra Performance Liquid Chromatography. Rasayan Journal of Chemistry. (Provides context on specific Risperidone impurities including 5-Fluoro derivatives). Link

  • Van Eeckhaut, A., et al. (2009). Validation of bioanalytical LC–MS/MS assays: Evaluation of matrix effects. Journal of Chromatography B. (Detailed analysis of IS selection strategies). Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro Risperidone-d4

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In modern pharmaceutical research and development, isotopically labeled compounds like 5-Fluoro Risperidone-d4 are indispensable tools. The incorporation of deuterium (d4) and a fluorine atom provides unique advantages in metabolic and pharmacokinetic studies. However, these structural modifications also necessitate a rigorous and informed approach to chemical waste management. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 5-Fluoro Risperidone-d4, ensuring the protection of laboratory personnel and the environment. Our objective is to move beyond mere procedural instruction, offering insights into the causality behind each recommendation, grounded in established safety protocols and regulatory standards.

Part 1: Hazard Assessment & Regulatory Landscape

Before any handling or disposal, a thorough understanding of the compound's hazard profile and the governing regulations is paramount. 5-Fluoro Risperidone-d4, as an analogue of the potent antipsychotic drug Risperidone, must be treated as a hazardous substance.

1.1 Inherent Chemical Hazards The primary hazard associated with this compound is its acute oral toxicity. Safety Data Sheets (SDS) for the parent compound, Risperidone, and its deuterated analogues consistently classify it as "Toxic if swallowed".[1][2] The Globally Harmonized System (GHS) designates this with the hazard statement H301, accompanied by the "skull and crossbones" pictogram and the signal word "Danger".[1][3] While the deuteration does not alter the fundamental toxicity, the presence of a stable carbon-fluorine bond introduces considerations for its environmental persistence and destruction.

1.2 The Regulatory Framework Disposal procedures are not merely best practices; they are mandated by law. In the United States, several agencies govern the handling and disposal of hazardous laboratory chemicals:

  • Occupational Safety and Health Administration (OSHA): Under the Hazard Communication Standard (29 CFR 1910.1200) and the "Lab Standard" (29 CFR 1910.1450), employers are required to maintain a chemical hygiene plan, provide access to SDSs, and ensure personnel are trained on the hazards of the chemicals in their workplace.[4][5][6]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the disposal of hazardous waste. A critical regulation for laboratories is the prohibition of "sewering" (i.e., flushing down the drain) of hazardous pharmaceutical waste, a category under which 5-Fluoro Risperidone-d4 falls.[7][8]

Your institution's Environmental Health and Safety (EHS) department is your primary resource for interpreting these regulations and providing specific, site-approved disposal procedures.[9] Always consult your local EHS office before initiating disposal.

1.3 Summary of Chemical and Hazard Data

PropertyDataSource(s)
Chemical Name 3-[2-[4-(5-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl-d4]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one[10]
CAS Number 1346598-47-7[10][11][12]
Molecular Formula C₂₃H₂₃D₄FN₄O₂[10]
Primary Hazard Acute Oral Toxicity[1][3]
GHS Hazard Statement H301: Toxic if swallowed[1][3]
Signal Word Danger[1][2]
Disposal Classification Hazardous Pharmaceutical Waste[8]

Part 2: The Core Principles of Compliant Disposal

A robust disposal plan is built on four foundational principles: Characterization, Segregation, Containment, and Destruction. Understanding these principles provides the logic necessary to adapt to varying experimental situations.

  • Waste Characterization: You must correctly identify the waste stream as hazardous. Because 5-Fluoro Risperidone-d4 is toxic, any material knowingly contaminated with it (e.g., unused solid, solutions, spill cleanup debris) is considered hazardous waste.

  • Waste Segregation: Never mix hazardous waste with non-hazardous waste. Doing so is a compliance violation and needlessly increases the volume of hazardous material requiring expensive, specialized disposal.[8] Furthermore, different types of hazardous waste must be kept separate, such as chlorinated and non-chlorinated solvents, to ensure safe and efficient final treatment.[9]

  • Waste Containment: All hazardous waste must be stored in containers that are compatible with the material, in good condition, and securely sealed when not in use. Proper and clear labeling is a critical component of containment.

  • Destruction, Not Dilution: The "solution to pollution is dilution" is an obsolete and dangerous concept. The EPA's ban on sewering hazardous pharmaceuticals underscores that dilution does not eliminate the hazard.[7] For fluorinated compounds, high-temperature incineration is the preferred destruction method, as it is capable of breaking the highly stable C-F bond.[13][14]

G start Waste Containing 5-Fluoro Risperidone-d4 Identified for Disposal form_q What is the form of the waste? start->form_q solid Unused Solid or Grossly Contaminated PPE form_q->solid Solid liquid Solution form_q->liquid Liquid glassware Trace-Contaminated Glassware/Apparatus form_q->glassware Contaminated Material pack_solid Securely package in a sealed, labeled hazardous solid waste container. solid->pack_solid segregate_liquid Segregate by solvent type (e.g., halogenated vs. non-halogenated). Transfer to a sealed, labeled hazardous liquid waste container. liquid->segregate_liquid rinse Triple-rinse with a suitable solvent. glassware->rinse end_point Transfer to Central Hazardous Waste Accumulation Area for EHS Collection and Incineration pack_solid->end_point segregate_liquid->end_point collect_rinsate Collect all rinsate as hazardous liquid waste. rinse->collect_rinsate collect_rinsate->end_point

Caption: Waste Disposal Decision Workflow for 5-Fluoro Risperidone-d4.

Part 3: Standard Operating Procedures (SOPs) for Disposal

These step-by-step protocols are designed to provide clear, actionable guidance for the most common disposal scenarios encountered in a research setting.

SOP-1: Preparing for Disposal (Pre-Disposal Checklist)

  • Consult Documentation: Read the Safety Data Sheet (SDS) for 5-Fluoro Risperidone-d4 and your institution's Chemical Hygiene Plan.

  • Assemble Personal Protective Equipment (PPE): At a minimum, this includes a lab coat, nitrile gloves, and ANSI-rated safety glasses.

  • Prepare Waste Area: Ensure your laboratory's designated hazardous waste accumulation area is clean and organized.

  • Obtain Waste Containers: Procure the correct, EHS-approved hazardous waste containers (solid and liquid) and the appropriate "Hazardous Waste" labels.

SOP-2: Disposal of Unused Solid Compound

This procedure applies to the original reagent vial or any container with residual solid.

  • Containment: Ensure the original container's cap is tightly secured. If transferring from a broken or unsuitable container, perform the transfer within a chemical fume hood.

  • Packaging: Place the sealed container into a larger, sealable plastic bag or a secondary container to prevent contamination in case of a leak.

  • Labeling: Affix a "Hazardous Waste" label to the outer container. Fill it out completely and legibly, including:

    • The full chemical name: "5-Fluoro Risperidone-d4"

    • The approximate quantity of waste.

    • The associated hazards (e.g., "Toxic").

    • The date of accumulation.

  • Storage: Transfer the labeled container to your designated hazardous waste accumulation area for EHS pickup.

SOP-3: Disposal of Solutions Containing 5-Fluoro Risperidone-d4

  • Segregation: Determine the solvent category (e.g., non-halogenated organic, halogenated organic, aqueous). Do not mix incompatible solvent types.[9]

  • Transfer: Carefully pour the solution into the corresponding EHS-approved hazardous liquid waste container, using a funnel to prevent spills. Perform this transfer in a chemical fume hood.

  • Labeling: Ensure the liquid waste container is properly labeled with all chemical constituents, including solvents and "5-Fluoro Risperidone-d4," along with their approximate percentages.

  • Sealing and Storage: Securely cap the container. Do not overfill (leave at least 10% headspace). Place it in secondary containment in your designated waste accumulation area.

SOP-4: Disposal of Contaminated Labware and PPE

  • Grossly Contaminated Items: Any items with visible solid residue or significant liquid contamination (e.g., weigh boats, pipette tips, contaminated gloves, bench paper) must be disposed of as hazardous solid waste. Place them directly into the designated, labeled hazardous solid waste container.

  • Trace-Contaminated Glassware: Reusable glassware (e.g., beakers, flasks) must be decontaminated before being washed.

    • Decontamination: Perform a triple rinse with a small amount of a suitable solvent (e.g., acetone, ethanol) that can dissolve the compound.[9]

    • Rinsate Collection: Critically, collect all three rinses as hazardous liquid waste and dispose of them according to SOP-3.[9]

    • Final Cleaning: Only after this decontamination procedure can the glassware be washed with soap and water as usual.

Part 4: Emergency Procedures for Spills

In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and contamination.

  • ALERT: Immediately alert colleagues in the vicinity and your laboratory supervisor.

  • ISOLATE: Secure the area. Prevent personnel from entering the spill zone. If the spill is large or involves volatile solvents outside a fume hood, evacuate the lab and contact EHS immediately.

  • CONTAIN (for small, manageable spills only): If you are trained and it is safe to do so, contain the spill.

    • For Solid Spills: Gently cover the powder with a damp paper towel to prevent it from becoming airborne.

    • For Liquid Spills: Cover with an appropriate absorbent material (e.g., chemical spill pads or vermiculite).

  • CLEANUP:

    • Wearing appropriate PPE (double-gloving is recommended), carefully collect all contaminated materials (absorbents, paper towels, etc.).

    • Wipe the spill area with a solvent-soaked towel to decontaminate the surface.

    • Place all cleanup debris, including your outer gloves, into a plastic bag.

  • DISPOSE: Seal the bag, label it as "Hazardous Waste: 5-Fluoro Risperidone-d4 Spill Debris," and place it in the designated hazardous solid waste container.

Conclusion

The proper disposal of 5-Fluoro Risperidone-d4 is a non-negotiable aspect of responsible laboratory science. By adhering to the principles of characterization, segregation, and containment, and following the detailed procedures outlined in this guide, researchers can ensure they are operating in compliance with federal regulations and, more importantly, are protecting themselves, their colleagues, and the wider community. Always remember that your institutional EHS department is your most valuable partner in waste management. Treat them as collaborators in your research endeavors to foster a culture of safety and scientific integrity.

References

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). [Link][4][15]

  • USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs. VelocityEHS. [Link][16]

  • Hazardous Drugs - Overview. Occupational Safety and Health Administration (OSHA). [Link][5]

  • New EPA Rule on Pharmaceutical Waste Disposal. LeadingAge. [Link][7]

  • Updated Rules for EPA hazardous pharmaceutical waste Sewering. Hazardous Waste Experts. [Link][8]

  • Hazardous Drugs - Standards. Occupational Safety and Health Administration (OSHA). [Link][6]

  • 5-Fluororisperidone | C23H27FN4O2. PubChem, National Institutes of Health (NIH). [Link][3]

  • Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. World Health Organization (WHO). [Link][13]

  • 5-Fluoro Risperidone-d4. CRO Splendid Lab Pvt. Ltd. [Link][10]

  • 5-Fluoro Risperidone-d4 | CAS#:1346598-47-7. Chemsrc. [Link][12]

  • 5-Fluoro Risperidone-d4. Pharmaffiliates. [Link][11]

  • Guidelines for Disposing of PFAs. MCF Environmental Services. [Link][14]

Sources

Operational Safety Protocol: 5-Fluoro Risperidone-d4 Handling & Containment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Precision-Safety Nexus

Handling 5-Fluoro Risperidone-d4 requires a dual-focus approach: protecting the operator from a potent bioactive pharmacophore and protecting the high-value isotopically labeled standard from degradation or loss.

As a deuterated analog of the atypical antipsychotic Risperidone, this compound retains the potent receptor-binding profile of its parent (D2/5-HT2A antagonism). Consequently, it must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) with an Occupational Exposure Band (OEB) of 4 until specific toxicology data proves otherwise.

This guide moves beyond generic advice, providing a self-validating workflow for researchers utilizing this compound as an internal standard in LC-MS/MS bioanalysis.

Risk Assessment & Toxicology Profile

The "Why" behind the protocol.

Treat 5-Fluoro Risperidone-d4 as a suspected carcinogen and reproductive toxin . The addition of the fluorine atom and deuterium isotopes does not mitigate the biological activity of the piperidinyl-benzisoxazole scaffold.

Safety Specification Data
ParameterSpecificationCritical Note
Parent Compound Risperidone5-Fluoro analog is a structural impurity/metabolite.
OEB Category Band 4 (High Potency) Default assignment for potent antipsychotics.
OEL Target < 1 µg/m³ (8-hr TWA)Inhalation of powder is the critical failure mode.
Primary Hazards Acute Toxicity (Oral/Inhale), STOT-RETarget organs: CNS, Cardiovascular system.
Physical State Solid (Crystalline Powder)High electrostatic potential; prone to "fly-off."
Signal Word DANGER H301 (Toxic if swallowed), H351 (Suspected cancer).

Expert Insight: The "d4" labeling increases the cost per milligram significantly. Operational protocols must minimize mass transfer loss. Use anti-static guns (e.g., Zerostat) during weighing to prevent charged particles from repelling off the spatula, which creates both a safety hazard (airborne dust) and a financial loss.

The PPE Matrix & Engineering Controls

The "What" to wear and use.

Do not rely on PPE alone. Engineering controls are the primary barrier. The following matrix dictates protection levels based on the physical state of the material.

Hierarchy of Protection
  • Primary: Isolation (Glovebox) or Containment (HEPA-filtered Balance Enclosure).

  • Secondary: PPE (Glove permeation resistance).

  • Tertiary: Administrative (SOPs, training).

PPE Selection Table
Protective LayerSolid Handling (Weighing/Transfer)Solution Handling (Dilution/LC-MS Prep)
Respiratory P100/P3 Respirator (if outside VBE) or Powered Air Purifying Respirator (PAPR).Fume Hood (Face velocity: 100 fpm). No respirator needed if sash is proper.
Dermal (Hands) Double Gloving Required. Inner: Nitrile (4 mil)Outer: ASTM D6978 Tested Nitrile or Polychloroprene.Double Gloving Required. Change outer gloves immediately upon splash.
Body Tyvek® 400 (or equivalent) lab coat with elastic cuffs. Closed-toe shoes.Standard chemical-resistant lab coat.
Eye/Face Safety Goggles (ANSI Z87.1) + Face Shield (if outside enclosure).Safety Goggles.

Visualizing the Safety Decision Logic

The following diagram illustrates the decision-making process for selecting the correct containment strategy based on the operation being performed.

PPE_Decision_Tree Start Start: Handling 5-Fluoro Risperidone-d4 State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Qty Quantity? Solid->Qty Hood Engineering: Chemical Fume Hood Liquid->Hood Small < 10 mg (Ref Standard) Qty->Small Analytical Large > 100 mg (Bulk) Qty->Large Prep/Synthesis VBE Engineering: VBE or Isolator (HEPA Filtered) Small->VBE Large->VBE Static Critical: Use Anti-Static Gun VBE->Static Gloves PPE: Double Nitrile (ASTM D6978) Static->Gloves Hood->Gloves

Figure 1: Operational logic flow for determining engineering controls and PPE based on physical state and quantity.

Operational Protocol: Step-by-Step

The "How" - A self-validating workflow.

Phase A: Preparation & Weighing (Solid)

Location: Ventilated Balance Enclosure (VBE) or Glovebox. Objective: Transfer solid without airborne release.

  • Static Neutralization: Deuterated standards are often dry and static-prone.

    • Action: Hold an ionizing anti-static gun (e.g., Zerostat) 12 inches from the vial and squeeze slowly before opening.

    • Why: This prevents the powder from "jumping" out of the vial or sticking to the spatula, ensuring accurate mass and preventing contamination.

  • Tare & Transfer:

    • Place the receiving volumetric flask inside the VBE.

    • Use a disposable anti-static micro-spatula.

    • Technique: Do not dump. Tap the spatula gently against the inner wall of the flask neck.

  • Solvation (Immediate Containment):

    • Add the solvent (e.g., Methanol or DMSO) to the flask inside the VBE immediately after weighing.

    • Why: Once in solution, the inhalation risk drops significantly, shifting the hazard profile to dermal absorption (which is easier to manage).

Phase B: Decontamination & Disposal

Objective: Inactivate the compound and prevent cross-contamination.

  • Primary Wash (Solubilization):

    • Wipe down the balance and work surface with a solvent-soaked wipe (Methanol or 70% Isopropanol).

    • Why: Risperidone analogs are lipophilic; water alone will smear the compound rather than remove it.

  • Secondary Wash (Oxidation/Removal):

    • Follow with a soapy water wipe or a mild oxidative cleaner (if compatible with equipment).

  • Waste Segregation:

    • Solid Waste: All wipes, gloves, and spatulas go into "Hazardous Waste - Toxic" (RCRA compliant).

    • Liquid Waste: Collect in "Flammable/Toxic" solvent waste streams.

    • Destruction: Incineration is the only recommended disposal method for fluorinated antipsychotics to ensure complete thermal destruction of the pharmacophore.

Emergency Response

  • Inhalation: Remove victim to fresh air immediately.[1] If breathing is irregular, provide artificial respiration. Call Emergency Services. (Reference: H331).

  • Skin Contact: Wash with soap and copious amounts of water.[2] Do not use solvent (alcohol) on skin, as this may enhance absorption of the drug.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[3] Remove contact lenses if present.

References

  • SafeBridge Consultants. (2023). Occupational Health Categorization of Potent Compounds. (Industry standard reference for OEB banding).
  • PubChem. (2024). Compound Summary: Risperidone.[4][5] National Library of Medicine. Retrieved from [Link]

  • Merck & Co. (2023). Safe Handling of Potent Compounds in the Laboratory. (General reference for VBE usage).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.